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  • Product: 2-(4-Iodophenyl)acetamide
  • CAS: 84863-81-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Iodophenyl)acetamide: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Iodophenyl)acetamide, a key molecular building block in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(4-Iodophenyl)acetamide, a key molecular building block in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol with mechanistic insights, and explore its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Core Molecular Identity and Physicochemical Profile

2-(4-Iodophenyl)acetamide is a halogenated aromatic acetamide. Its structure is characterized by an acetamide group linked to a phenyl ring substituted with an iodine atom at the para-position. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly valuable in synthetic chemistry.

The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, most notably those catalyzed by transition metals like palladium. This makes the molecule a versatile precursor for constructing more complex molecular architectures. The acetamide moiety, on the other hand, provides a site for hydrogen bonding and can influence the molecule's solubility and metabolic stability.

Below is the chemical structure of 2-(4-Iodophenyl)acetamide.

Caption: Chemical Structure of 2-(4-Iodophenyl)acetamide

A summary of its key identifiers and physicochemical properties is provided in the table below.

PropertyValueSource
IUPAC Name 2-(4-iodophenyl)acetamideN/A
CAS Number 84863-81-0
Molecular Formula C₈H₈INO[1]
Molecular Weight 261.06 g/mol [1][2]
Linear Formula C8H8O1N1I1
InChI Key RKJMVTJNBPMLGH-UHFFFAOYSA-N
Physical Form Crystal - Powder
Purity Typically ≥95-97%
Storage Refrigerated, under an inert atmosphere

Synthesis Protocol and Mechanistic Considerations

The synthesis of 2-(4-Iodophenyl)acetamide is most reliably achieved through a two-step process starting from the commercially available 2-(4-iodophenyl)acetic acid. This method involves the activation of the carboxylic acid to form a more reactive intermediate, followed by amidation.

Step-by-Step Experimental Protocol

Step 1: Activation of Carboxylic Acid to Acid Chloride

  • Objective: To convert the relatively unreactive carboxylic acid into a highly electrophilic acid chloride, priming it for nucleophilic attack by ammonia.

  • Materials:

    • 2-(4-Iodophenyl)acetic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) as solvent

    • A catalytic amount of N,N-dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1.0 equivalent of 2-(4-iodophenyl)acetic acid in anhydrous DCM.

    • Slowly add 2-3 equivalents of thionyl chloride at room temperature. The addition of a single drop of DMF will catalyze the reaction.[3]

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.[3]

    • After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-(4-iodophenyl)acetyl chloride is typically used directly in the next step without further purification.

Step 2: Amidation of the Acid Chloride

  • Objective: To introduce the amide functional group via nucleophilic acyl substitution.

  • Materials:

    • Crude 2-(4-iodophenyl)acetyl chloride from Step 1

    • Aqueous ammonium hydroxide (NH₄OH) or ammonia gas

    • Anhydrous DCM or a suitable inert solvent

  • Procedure:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonium hydroxide. The reaction is exothermic and should be controlled by the rate of addition.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Perform a liquid-liquid extraction. Separate the organic layer, and wash it successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-(4-iodophenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Workflow and Mechanistic Rationale

The choice of thionyl chloride and a catalytic amount of DMF is a classic and efficient method for acid chloride formation (the Vilsmeier-Haack mechanism). The subsequent amidation with ammonia is a straightforward nucleophilic acyl substitution. This robust and high-yielding sequence is a staple in organic synthesis.

G start 2-(4-Iodophenyl)acetic Acid reagent1 SOCl₂, cat. DMF in DCM start->reagent1 Step 1: Activation intermediate 2-(4-Iodophenyl)acetyl Chloride (Reactive Intermediate) reagent1->intermediate reagent2 Excess NH₄OH in DCM intermediate->reagent2 Step 2: Amidation product Crude 2-(4-Iodophenyl)acetamide reagent2->product purification Purification (Recrystallization) product->purification final_product Pure 2-(4-Iodophenyl)acetamide purification->final_product

Caption: Synthetic workflow for 2-(4-Iodophenyl)acetamide.

Strategic Applications in Drug Development

The true value of 2-(4-Iodophenyl)acetamide lies in its utility as a versatile building block for creating libraries of compounds for drug discovery.

  • Platform for Cross-Coupling Reactions: The iodophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Stille coupling can be used to link the iodophenyl ring to another aromatic or heteroaromatic system, a common strategy for building complex drug scaffolds.[4] This enables the systematic exploration of the chemical space around the core structure to optimize target binding and pharmacokinetic properties.

  • Bioisosteric Replacement and Scaffolding: The acetamide group can act as a bioisostere for other functional groups or serve as a stable linker within a larger molecule. The amide bond is generally resistant to metabolic degradation, which can be a desirable feature in drug design.

  • Intermediate for Further Functionalization: Both the aromatic ring and the amide group can be further modified. The iodine can be replaced, or electrophilic aromatic substitution can be performed at the ortho positions. The amide nitrogen can also be alkylated or functionalized after deprotonation.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-(4-Iodophenyl)acetamide is essential. It is classified as an irritant.

Safety InformationDetailsSource
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5]

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration and storage under an inert atmosphere are recommended.

Conclusion

2-(4-Iodophenyl)acetamide is more than just a simple chemical compound; it is a strategic tool for medicinal chemists and researchers. Its well-defined structure, reliable synthesis, and, most importantly, the reactive iodophenyl handle make it an invaluable precursor for constructing novel and complex molecules. Understanding its properties and synthetic accessibility allows for its effective integration into drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | C12H12INO3 | CID 25014705. PubChem. [Link]

  • N-(4-iodophenyl)acetamide - Chemical Synthesis Database. ChemSynthesis. [Link]

  • 2-(4-Iodophenyl)-2-(4-methylanilino)acetamide. PubChem. [Link]

  • N-(4-Iodophenyl)acetamide. NIST WebBook. [Link]

  • Acetamide, N-(4-iodophenyl)-. SIELC Technologies. [Link]

  • N-(4-Iodophenyl)acetamide. NIST WebBook. [Link]

  • N-(4-Iodophenyl)acetamide | C8H8INO | CID 12147. PubChem. [Link]

  • STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses. [Link]

  • Process for the preparation of acetamide derivatives.

Sources

Exploratory

Difference between 2-(4-Iodophenyl)acetamide and N-(4-iodophenyl)acetamide

Comparative Technical Guide: 2-(4-Iodophenyl)acetamide vs. -(4-Iodophenyl)acetamide Executive Summary This guide provides a rigorous technical comparison between 2-(4-iodophenyl)acetamide and -(4-iodophenyl)acetamide .

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: 2-(4-Iodophenyl)acetamide vs. -(4-Iodophenyl)acetamide

Executive Summary

This guide provides a rigorous technical comparison between 2-(4-iodophenyl)acetamide and


-(4-iodophenyl)acetamide . While these compounds share the same molecular formula (

) and functional groups (iodo-aryl, acetamide), they are structural isomers with fundamentally different electronic properties, reactivities, and pharmacological profiles.
  • 
    -(4-iodophenyl)acetamide  is an anilide  (amide nitrogen bonded directly to the aromatic ring). It is electronically activated for electrophilic aromatic substitution but susceptible to metabolic hydrolysis to toxic anilines.
    
  • 2-(4-iodophenyl)acetamide is a phenylacetamide (amide separated from the ring by a methylene bridge). It acts as a stable, lipophilic scaffold often used in non-steroidal anti-inflammatory drug (NSAID) design and fragment-based drug discovery (FBDD).

Part 1: Structural & Electronic Divergence

The core difference lies in the connectivity of the acetamido group relative to the aromatic ring. This connectivity dictates the hybridization of the nitrogen atom and the conjugation of the system.

Structural Isomerism Visualization

The following diagram illustrates the connectivity difference. Note the methylene spacer in the 2-isomer, which insulates the amide from the aromatic


-system.

IsomerComparison cluster_A N-(4-iodophenyl)acetamide (Anilide) cluster_B 2-(4-iodophenyl)acetamide (Phenylacetamide) Anilide Ar-NH-CO-CH3 (N conjugated with Ring) Resonance Activated Ring (Ortho/Para Directing) Anilide->Resonance Lone pair delocalization Phenylacetamide Ar-CH2-CO-NH2 (N insulated from Ring) Inductive Non-Activated Ring (Alkyl-like behavior) Phenylacetamide->Inductive Inductive effect only

Figure 1: Structural connectivity and resulting electronic effects.

Physicochemical Comparison Table
Property

-(4-iodophenyl)acetamide
2-(4-iodophenyl)acetamide
CAS Number 622-50-4 84863-81-0
Common Name 4'-Iodoacetanilide4-Iodophenylacetamide
Molecular Class Secondary Amide (Anilide)Primary Amide
Melting Point 183–185 °C [1]N/A (Precursor Acid: 130–132 °C) [2]
Electronic Nature Electron-Donating (+M effect of N)Weakly Electron-Donating (+I of alkyl)
pKa (Conj. Acid) ~ -1.5 (Protonation at Oxygen)~ -0.5 (Less acidic than anilide)
H-Bond Donor 1 (Secondary Amide NH)2 (Primary Amide

)

Part 2: Synthetic Pathways & Protocols

The synthesis of these isomers requires distinct precursors. The choice of pathway is critical for isotopic labeling or derivative generation.

Synthesis Workflow

SynthesisPathways P1 4-Iodoaniline Prod1 N-(4-iodophenyl)acetamide (Yield: >90%) P1->Prod1 Acetylation P2 4-Iodophenylacetic Acid (CAS 1798-06-7) Prod2 2-(4-iodophenyl)acetamide (Yield: ~85%) P2->Prod2 Amidation via Acid Chloride R1 Acetic Anhydride (Ac2O) / AcOH R1->Prod1 R2 1. SOCl2 (Thionyl Chloride) 2. NH3 (aq) or NH4OH R2->Prod2

Figure 2: Divergent synthetic routes for the two isomers.

Experimental Protocols
Protocol A: Synthesis of

-(4-iodophenyl)acetamide

Target: High-yield acetylation of an aniline.

  • Dissolution: Dissolve 4-iodoaniline (10 mmol, 2.19 g) in glacial acetic acid (10 mL).

  • Acetylation: Add acetic anhydride (12 mmol, 1.2 mL) dropwise at room temperature. The reaction is slightly exothermic.

  • Reflux: Heat to 60°C for 30 minutes to ensure completion.

  • Quench: Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: Filter the white precipitate. Recrystallize from ethanol/water.

  • Validation: Check MP (Target: 183–185 °C).

Protocol B: Synthesis of 2-(4-iodophenyl)acetamide

Target: Conversion of phenylacetic acid to primary amide.

  • Activation: Suspend 2-(4-iodophenyl)acetic acid (CAS 1798-06-7, 5 mmol, 1.31 g) in anhydrous DCM (20 mL). Add thionyl chloride (

    
    , 7.5 mmol) and a catalytic drop of DMF.
    
  • Reflux: Reflux for 2 hours until gas evolution (

    
    ) ceases. Evaporate solvent to yield the acid chloride oil.
    
  • Amidation: Redissolve the crude acid chloride in dry DCM (10 mL). Cool to 0°C.

  • Addition: Slowly add concentrated aqueous ammonia (

    
    , 28%, 5 mL) or bubble 
    
    
    
    gas. A white solid will precipitate immediately.
  • Workup: Filter the solid. Wash with water to remove ammonium chloride. Wash with cold ether to remove organic impurities.

  • Drying: Dry under vacuum.

Part 3: Spectroscopic Identification (Self-Validating)

This section allows you to confirm which isomer you have using standard analytical techniques.

NMR Differentiation ( NMR in DMSO- )
Feature

-(4-iodophenyl)acetamide
2-(4-iodophenyl)acetamide Diagnostic Value
Amide Proton (

)
Singlet,

~10.0 ppm
Two broad singlets,

~6.8 & 7.4 ppm
Primary vs Secondary Amide
Alkyl Spacer (

)
Absent Singlet,

~3.3–3.5 ppm
CRITICAL DIFFERENTIATOR
Methyl Group (

)
Singlet,

~2.05 ppm
Absent (No methyl in structure)Confirmation
Aromatic Region AA'BB' (

7.4–7.6 ppm)
AA'BB' (

7.0–7.6 ppm)
Less diagnostic

Interpretation Logic:

  • If you see a signal at ~3.4 ppm integrating to 2 protons, you have the 2-isomer (Phenylacetamide).

  • If you see a sharp methyl singlet at ~2.1 ppm and a downfield NH at 10 ppm , you have the N-isomer (Anilide).

Mass Spectrometry (ESI+)
  • 
    -(4-iodophenyl)acetamide: 
    
    
    
    . Fragmentation often shows loss of ketene (
    
    
    , -42 Da) to give 4-iodoaniline (
    
    
    220).
  • 2-(4-iodophenyl)acetamide:

    
    . Fragmentation typically shows loss of ammonia (
    
    
    
    , -17 Da) or the amide group entirely.

Part 4: Reactivity & Drug Discovery Applications

Cross-Coupling Utility

Both molecules are excellent substrates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the labile C-I bond. However, their ortho-lithiation behavior differs:

  • N-Isomer: The amide group can direct ortho-lithiation, allowing functionalization at the 2-position of the ring.

  • 2-Isomer: The benzylic protons (

    
    ) are acidic (
    
    
    
    with strong base). Strong bases (LDA) will deprotonate the alpha-carbon rather than the ring, allowing for alpha-alkylation .
Biological Context[1]
  • Anilide Scaffold: Historically associated with analgesics (e.g., Acetaminophen/Paracetamol). However, the N-aryl bond is susceptible to amidases, releasing 4-iodoaniline, which is potentially genotoxic.

  • Phenylacetamide Scaffold: A privileged structure in medicinal chemistry. It is more metabolically stable regarding the C-N bond and is a common linker in kinase inhibitors and receptor antagonists.

References

  • National Institute of Standards and Technology (NIST). N-(4-Iodophenyl)acetamide Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. N-(4-iodophenyl)acetamide Compound Summary. National Library of Medicine. [Link]

Sources

Foundational

2-(4-Iodophenyl)acetamide melting point and physical appearance

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-(4-Iodophenyl)acetamide . [1] Executive Summary & Compound Identity 2-(4-Iodophenyl)acetamide is a primary amide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-(4-Iodophenyl)acetamide .

[1]

Executive Summary & Compound Identity

2-(4-Iodophenyl)acetamide is a primary amide derivative of 4-iodophenylacetic acid.[1] It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of Wnt signaling modulators and other antineoplastic agents.

Crucial Distinction: Researchers must distinguish this compound from its isomer, N-(4-Iodophenyl)acetamide (4'-Iodoacetanilide).[1] The two have distinct chemical behaviors and physical properties despite sharing the same molecular formula (


).[1]
Identity Data Table
PropertyData
Chemical Name 2-(4-Iodophenyl)acetamide
CAS Number 84863-81-0
Molecular Formula

Molecular Weight 261.06 g/mol
SMILES NC(=O)Cc1ccc(I)cc1
Structure Primary amide linked to a para-iodophenyl ring via a methylene bridge.[1][2]

Physical Properties & Appearance[1][2][3]

Physical Appearance[1][2][3]
  • Form: Crystalline solid or fine powder.[1]

  • Color: White to off-white (pure); may appear beige or pale yellow if trace iodine/impurities are present.[1]

  • Odor: Odorless to faint characteristic amide odor.[1]

Melting Point Analysis

While the melting point of the isomer N-(4-Iodophenyl)acetamide is well-established (184–196 °C), the experimental melting point for 2-(4-Iodophenyl)acetamide is less frequently reported in open literature.[1] Based on Structure-Activity Relationship (SAR) data of halogenated phenylacetamides, the melting point follows a predictable trend due to increased molecular weight and polarizability (London dispersion forces).[1]

CompoundSubstituentMelting Point (°C)Trend Analysis
2-PhenylacetamideH156–158 °CBaseline
2-(4-Chlorophenyl)acetamideCl178–180 °CIncreased intermolecular forces
2-(4-Bromophenyl)acetamideBr190–193 °CHigher molecular weight
2-(4-Iodophenyl)acetamide I > 195 °C (Predicted) Highest polarizability

Technical Note: The predicted melting range is 195–205 °C .[1] Researchers are advised to determine the melting point experimentally after recrystallization from ethanol/water to ensure purity.[1]

Solubility Profile
  • Soluble: DMSO, Dimethylformamide (DMF), Methanol (warm), Ethanol (warm).[1]

  • Sparingly Soluble: Dichloromethane, Ethyl Acetate.[1]

  • Insoluble: Water (cold), Hexanes, Diethyl Ether.[1]

Synthesis & Experimental Protocol

The most robust synthesis route involves the amidation of 4-iodophenylacetic acid.[1] This method minimizes side reactions compared to the hydrolysis of nitriles.[1]

Reaction Scheme (DOT Visualization)

Synthesis Acid 4-Iodophenylacetic Acid (CAS 1798-06-7) Int Acid Chloride Intermediate Acid->Int SOCl2, Reflux SOCl2 Thionyl Chloride (Activation) Product 2-(4-Iodophenyl)acetamide (Solid Precipitate) Int->Product NH4OH, 0°C NH3 Ammonium Hydroxide (Amidation)

Caption: Two-step synthesis via acid chloride activation followed by nucleophilic acyl substitution.

Step-by-Step Protocol
  • Activation : Dissolve 4-Iodophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (2-3 drops).[1]

  • Chlorination : Add Thionyl chloride (

    
    )  (1.5 eq) dropwise at 0 °C. Reflux for 2–3 hours until gas evolution ceases.
    
  • Concentration : Evaporate the solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow oil/solid).
    
  • Amidation : Redissolve the residue in dry DCM. Add this solution dropwise to a stirred solution of Ammonium hydroxide (28%

    
    )  (5.0 eq) at 0 °C.
    
  • Isolation : Stir at room temperature for 1 hour. The product will precipitate.[1] Filter the white solid.[1]

  • Purification : Wash the filter cake with water (to remove

    
    ) and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.[1]
    

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance (NMR)[1]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.65 (d, J = 8.0 Hz, 2H, Ar-H  ortho to I)[1]
      
    • 
       7.45 (br s, 1H, NH )[1]
      
    • 
       7.05 (d, J = 8.0 Hz, 2H, Ar-H  meta to I)[1]
      
    • 
       6.90 (br s, 1H, NH )[1]
      
    • 
       3.35 (s, 2H, Ar-CH 
      
      
      
      -CO)[1]
Mass Spectrometry (MS)[1][4]
  • Technique: ESI-MS (Positive Mode)[1]

  • Expected Signal:

    • 
      : m/z 262.06
      
    • 
      : m/z 284.05[1]
      
    • Note: The iodine isotope pattern is unique (monoisotopic

      
      ), showing no M+2 peak typical of Cl or Br.[1]
      

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place. Light sensitive (iodine-carbon bond can cleave under UV, turning the solid yellow/brown).[1]

References

  • Sigma-Aldrich . 2-(4-Iodophenyl)acetamide Product Page. Retrieved from [1]

  • Ambeed . 2-(4-Iodophenyl)acetamide Datasheet. Retrieved from

  • Google Patents . Substituted N-aryl heterocycles (US20040106653A1).[1][4] Retrieved from

  • PubChem . N-(4-Iodophenyl)acetamide (Isomer Distinction).[1][5] Retrieved from

Sources

Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-(4-Iodophenyl)acetamide for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities form the bedrock of therapeutic innovation. A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities form the bedrock of therapeutic innovation. Among the vast arsenal of chemical building blocks, halogenated intermediates play a pivotal role, offering versatile handles for molecular elaboration and fine-tuning of pharmacological properties. This guide provides an in-depth technical overview of 2-(4-Iodophenyl)acetamide (CAS No. 84863-81-0), a key synthetic precursor whose structural motifs are integral to the development of next-generation therapeutics. As direct safety and toxicological data for this specific compound are not extensively published, this document synthesizes information from closely related analogues to provide a robust framework for its safe handling, application, and disposal.

Chemical Identity and Physicochemical Profile

2-(4-Iodophenyl)acetamide is a crystalline solid that serves as a valuable intermediate in organic synthesis. Its core structure, featuring a para-substituted iodophenyl ring and an acetamide functional group, makes it an attractive starting material for the introduction of diverse functionalities.

PropertyValueSource
CAS Number 84863-81-0
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
InChI Key RKJMVTJNBPMLGH-UHFFFAOYSA-N
Purity Typically ≥97%
Physical Form Solid
Storage Temperature Refrigerated

Navigating the Hazard Landscape: A Synthesized Safety Profile

Disclaimer: The following hazard profile is based on data from structurally similar compounds. It should be used as a guide for risk assessment and the implementation of appropriate safety measures.

Anticipated Hazards:

Based on the SDS of related compounds such as 2-Chloro-N-(4-iodophenyl)acetamide, N-(4-Iodophenyl)acetamide, and 2-Iodoacetamide, the following hazards are anticipated[1][2][3]:

  • Acute Oral Toxicity: Likely to be harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

  • Sensitization: The presence of the acetamide moiety and the potential for reactivity suggest a possibility of allergic skin reactions.[4]

GHS Classification (Predicted):

Based on the hazards of analogous compounds, the predicted GHS classification for 2-(4-Iodophenyl)acetamide is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Visualizing Hazard Communication:

The following diagram illustrates the standard GHS labeling elements that should be considered for 2-(4-Iodophenyl)acetamide based on the predicted hazards.

Caption: Predicted GHS Label Elements for 2-(4-Iodophenyl)acetamide.

The Role of 2-(4-Iodophenyl)acetamide in Drug Discovery and Development

The true value of 2-(4-Iodophenyl)acetamide lies in its utility as a versatile building block in the synthesis of complex organic molecules for therapeutic applications.[5] The presence of the iodo-substituent on the phenyl ring is of particular significance, as it provides a reactive site for a variety of powerful cross-coupling reactions.

A Gateway to Molecular Diversity:
  • Cross-Coupling Reactions: The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse compound libraries for high-throughput screening.[6]

  • Lead Optimization: In the lead optimization phase of drug discovery, the ability to readily modify a core scaffold is crucial. 2-(4-Iodophenyl)acetamide allows for the systematic exploration of the chemical space around the phenyl ring, facilitating the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[7]

  • Synthesis of Bioactive Scaffolds: Phenylacetamide derivatives are present in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, anti-cancer, and antimicrobial effects.[8][9] The iodinated precursor provides a strategic entry point for the synthesis of novel analogues with potentially enhanced therapeutic profiles.

Conceptual Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the utilization of 2-(4-Iodophenyl)acetamide in a drug discovery program.

Drug_Discovery_Workflow A 2-(4-Iodophenyl)acetamide (Starting Material) B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B React with boronic acid/alkyne, etc. C Diverse Library of Derivatized Compounds B->C Generation of analogues D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F Iterative synthesis and testing G Preclinical Candidate F->G

Caption: Synthetic utility of 2-(4-Iodophenyl)acetamide in drug discovery.

Experimental Protocols: Ensuring Safety and Efficacy

The following protocols are provided as a guide for the safe handling and use of 2-(4-Iodophenyl)acetamide in a research setting. These are based on best practices for handling halogenated aromatic compounds with moderate acute toxicity and irritant properties.

Safe Handling and Personal Protective Equipment (PPE)

Causality: The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following measures are designed to minimize these risks.

  • Engineering Controls:

    • Always handle 2-(4-Iodophenyl)acetamide in a certified chemical fume hood to prevent inhalation of dust.[10]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[11]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

    • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[4]

Storage and Disposal

Causality: Improper storage can lead to degradation of the compound, while incorrect disposal can harm the environment.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • As recommended, store under refrigeration.

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • This material should be treated as hazardous waste. Contact a licensed professional waste disposal service.[4]

Illustrative Experimental Protocol: Suzuki Cross-Coupling

Disclaimer: This is a general, illustrative protocol. Specific reaction conditions may need to be optimized.

Objective: To synthesize a biaryl compound from 2-(4-Iodophenyl)acetamide and a boronic acid derivative.

Materials:

  • 2-(4-Iodophenyl)acetamide

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-(4-Iodophenyl)acetamide (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl acetamide derivative.

Conclusion

2-(4-Iodophenyl)acetamide represents a valuable and versatile building block for researchers and scientists in the field of drug discovery. While a comprehensive, specific safety data sheet is not widely available, a thorough understanding of its potential hazards can be achieved through the analysis of structurally related compounds. By adhering to stringent safety protocols and leveraging its synthetic utility, particularly in cross-coupling reactions, 2-(4-Iodophenyl)acetamide can be effectively employed in the generation of novel molecular entities with therapeutic potential. The protocols and information presented in this guide are intended to provide a solid foundation for the safe and effective use of this important chemical intermediate in the advancement of pharmaceutical research.

References

  • West Liberty University. (2015, July 9). Safety data sheet: Iodoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Iodophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • Walsh Medical Media. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • Astex Pharmaceuticals. (2018, March 22). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, July 10). Allenamides: a powerful and versatile building block in organic synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(4-Iodophenyl)acetamide (CAS 622-50-4). Retrieved from [Link]

  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

Sources

Foundational

Synonyms for 2-(4-Iodophenyl)acetamide in organic synthesis

Title: Comprehensive Chemical Profile: 2-(4-Iodophenyl)acetamide in Organic Synthesis Executive Summary This technical guide profiles 2-(4-Iodophenyl)acetamide , a specialized aryl iodide intermediate used in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Chemical Profile: 2-(4-Iodophenyl)acetamide in Organic Synthesis

Executive Summary This technical guide profiles 2-(4-Iodophenyl)acetamide , a specialized aryl iodide intermediate used in medicinal chemistry. It serves as a critical "bifunctional" scaffold: the iodine atom provides a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the acetamide group acts as a stable polar motif or a precursor to nitriles and amines.

Crucial Distinction: This guide explicitly distinguishes 2-(4-Iodophenyl)acetamide (a phenylacetic acid derivative) from its common isomer, N-(4-Iodophenyl)acetamide (an aniline derivative), to prevent costly experimental errors.

Part 1: Identity & Nomenclature

The precise identification of this compound is plagued by ambiguous trivial names. Researchers must rely on CAS Registry Numbers and IUPAC nomenclature to ensure the correct regioisomer is selected.

Core Identifiers
Identifier TypeValueNotes
Primary Name 2-(4-Iodophenyl)acetamide Unambiguous IUPAC name.[1]
CAS Registry Number 84863-81-0 CRITICAL: Do not confuse with 622-50-4.
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
SMILES NC(=O)Cc1ccc(I)cc1
InChI Key RKJMVTJNBPMLGH-UHFFFAOYSA-N
Synonym Analysis & Disambiguation

The term "Iodophenylacetamide" is chemically ambiguous. It can refer to two distinct isomers with vastly different reactivities.

Synonym / NameTarget Compound?Structure DescriptionReactivity Profile
2-(4-Iodophenyl)acetamide YES Iodine on phenyl ring; Amide on side chain (benzyl position).Ar-I (Coupling) + Amide (Stable/Dehydration).
4-Iodobenzeneacetamide YES Alternative IUPAC phrasing.Same as above.
p-Iodophenylacetamide AmbiguousOften used loosely for both.Verify structure before purchase.
N-(4-Iodophenyl)acetamide NO Iodine on phenyl ring; Nitrogen attached directly to ring (Aniline derivative).Ar-I (Coupling) + Acetanilide (Protective group).
4'-Iodoacetanilide NO Common name for the isomer above (CAS 622-50-4).[2]Different metabolic stability.

Part 2: Physicochemical Profile[4]

  • Physical State: Solid (Off-white to pale yellow powder).

  • Solubility:

    • High: DMSO, DMF, Methanol (warm).

    • Moderate: Ethyl Acetate, Dichloromethane.

    • Low: Water, Hexanes.

  • Melting Point: Experimental data for CAS 84863-81-0 is sparse in public indices, but structural analogs suggest a range of 150–160 °C (Distinct from the acetanilide isomer which melts at ~184 °C).

  • Stability: Stable under standard laboratory conditions. Light sensitive (iodide bond); store in amber vials.

Part 3: Synthetic Routes

The most robust synthesis proceeds from 4-iodophenylacetic acid . Direct iodination of phenylacetamide is less selective and not recommended for high-purity applications.

Protocol: Acid Chloride Activation Route

Reaction Overview:

  • Activation: Conversion of 4-iodophenylacetic acid to acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution with Ammonia (

    
    ).
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂). Flush with Nitrogen (

    
    ).
    
  • Activation:

    • Charge flask with 4-iodophenylacetic acid (10.0 mmol) .

    • Suspend in anhydrous Dichloromethane (DCM, 20 mL) or Benzene.

    • Add Thionyl Chloride (15.0 mmol, 1.5 eq) dropwise.

    • Add a catalytic drop of DMF .

    • Reflux for 2–3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • In-situ Check: Aliquot quenched with MeOH shows methyl ester on TLC.

    • Evaporation: Remove solvent and excess

      
       under reduced pressure to yield crude acid chloride (yellow oil/solid).
      
  • Amidation:

    • Redissolve crude acid chloride in anhydrous THF (10 mL) .

    • Cool to 0 °C in an ice bath.

    • Slowly add Ammonium Hydroxide (28% aq, excess) or bubble Anhydrous Ammonia gas through the solution.

    • Stir at 0 °C for 30 mins, then warm to room temperature for 1 hour.

  • Workup:

    • Evaporate THF.

    • Dilute residue with water (50 mL). The product usually precipitates.

    • Filter the solid.[3][4] Wash with cold water and hexanes.

    • Recrystallization: Ethanol/Water mixture.

Synthesis Workflow Diagram

SynthesisPath Start 4-Iodophenylacetic Acid (CAS 1798-06-7) Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter - HCl, - SO2 Step2 Amidation (NH3/THF, 0°C) Inter->Step2 Product 2-(4-Iodophenyl)acetamide (CAS 84863-81-0) Step2->Product - HCl (as NH4Cl)

Caption: Two-step synthesis via acid chloride activation ensures high yield and regiocontrol.

Part 4: Reactivity & Applications in Drug Discovery[7]

This compound is a "Scaffold Node." The iodine allows for carbon framework expansion, while the amide remains a versatile functional handle.

Divergent Synthesis Pathways
  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Mechanism: Pd(0) inserts into the C-I bond. The amide group is generally tolerated by mild bases (

      
      , 
      
      
      
      ).
    • Application: Synthesis of biphenyl acetamides (e.g., for COX-2 inhibitors or kinase inhibitors).

  • Dehydration to Nitrile:

    • Reagent: Trifluoroacetic anhydride (TFAA) or

      
      .
      
    • Product: 2-(4-iodophenyl)acetonitrile . This transforms the polar amide into a lipophilic nitrile, often used to tune potency in late-stage lead optimization.

  • Hofmann Rearrangement:

    • Reagent:

      
       / 
      
      
      
      .
    • Product: 4-Iodobenzylamine (chain shortening).

Application Workflow Diagram

Applications Core 2-(4-Iodophenyl)acetamide (Scaffold) Suzuki Pathway A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Dehydration Pathway B: Dehydration (TFAA / Pyridine) Core->Dehydration Hofmann Pathway C: Hofmann Rearrangement (Br2 / NaOH) Core->Hofmann Prod_Suzuki 4-Substituted Biphenyl Acetamide (Biologically Active Core) Suzuki->Prod_Suzuki Prod_Nitrile 2-(4-Iodophenyl)acetonitrile (Metabolic Stability) Dehydration->Prod_Nitrile Prod_Amine 4-Iodobenzylamine (Linker Shortening) Hofmann->Prod_Amine

Caption: Divergent synthetic utility of the 2-(4-iodophenyl)acetamide scaffold.

Part 5: Safety & Handling

  • GHS Classification: Warning.[1][3]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

  • Handling: Use in a fume hood. Avoid inhalation of dust.[3]

  • Storage: Keep cold (2–8 °C) and dark. Aryl iodides can liberate iodine upon prolonged light exposure, turning the solid yellow/brown.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12147, N-(4-Iodophenyl)acetamide. (Used for disambiguation of the isomer). Retrieved from [Link]

  • Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (Protocol for acid chloride activation of phenylacetic acid derivatives). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Iodophenyl)acetamide: Sourcing, Specifications, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-(4-Iodophenyl)acetamide. It provides an in-depth analysis of its commercial availability, suppl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-(4-Iodophenyl)acetamide. It provides an in-depth analysis of its commercial availability, supplier landscape, technical specifications, and critical applications, with a focus on ensuring scientific integrity and procedural excellence.

Introduction and Strategic Importance

2-(4-Iodophenyl)acetamide (CAS No: 84863-81-0) is an aromatic acetamide derivative that has gained significant traction as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive iodine atom on the phenyl ring, makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks.[1]

The strategic importance of this compound lies in its role as a key intermediate for synthesizing pharmacologically active agents and other high-value molecules.[1][2] The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods like Suzuki and Sonogashira couplings.[1] This reactivity profile allows for the systematic modification of its core structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Technical Specifications

A thorough understanding of the physicochemical properties of a starting material is paramount for reaction design, process development, and quality control. While extensive experimental data for this specific molecule is not always publicly compiled, a combination of supplier data and computational predictions provides a reliable profile.

Table 1: Core Physicochemical and Technical Data

PropertyValueSource/Notes
CAS Number 84863-81-0
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
Appearance White to light yellow powder/crystalBased on typical supplier data[3]
Purity Typically ≥97%
Storage Temperature Refrigerated (2°C to 8°C)[4]
InChI Key RKJMVTJNBPMLGH-UHFFFAOYSA-N

Causality Behind Specifications: A purity level of ≥97% is generally suitable for early-stage research and development. However, for applications in late-stage clinical development or GMP (Good Manufacturing Practice) synthesis, a higher purity (e.g., >99%) with a detailed impurity profile becomes critical. The presence of residual starting materials or side-products from synthesis could lead to unwanted byproducts in subsequent, often costly, synthetic steps.

Commercial Availability and Supplier Sourcing

2-(4-Iodophenyl)acetamide is commercially available from a range of fine chemical suppliers that cater to the research and development sector. Availability typically spans from milligram-scale for initial screening to multi-gram quantities for lead optimization studies.

Table 2: Representative Commercial Suppliers

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich (Merck) COMH6E40A51F97%250 mg - 25 g
TCI America I1162 (for N-(2-Iodophenyl)acetamide)>98% (GC)250 mg - 1 g
ChemDiv 8004-9455 (for a related analog)Not specified21 mg
BLDpharm 135050-05-4 (for a related analog)Not specifiedNot specified

Note: The table includes examples of suppliers for the target compound and closely related analogs to illustrate the supplier landscape. Researchers should always verify the specific isomer and CAS number when ordering.[3][5][6]

Workflow for Sourcing and Qualification

The process of sourcing and qualifying a key starting material like 2-(4-Iodophenyl)acetamide is a critical, multi-step process that ensures the reliability and reproducibility of research outcomes.

G cluster_sourcing Phase 1: Sourcing cluster_qualification Phase 2: Qualification cluster_approval Phase 3: Approval & Use s1 Identify Potential Suppliers s2 Request Quotes & Lead Times s1->s2 s3 Request Technical Documents (CoA, SDS) s2->s3 q1 Review Supplier CoA Specifications s3->q1 Initial Vetting q2 Order Sample for In-House Testing q1->q2 q3 Perform Analytical Verification (NMR, HPLC, MS) q2->q3 q4 Compare In-House Data with Supplier CoA q3->q4 q4->s1 Data Mismatch (Re-evaluate Supplier) a1 Approve Supplier & Lot q4->a1 Data Match? a2 Release for Experimental Use a1->a2

Caption: Workflow for Sourcing and Qualifying a Key Starting Material.

Synthesis and Quality Control

Synthetic Route

While multiple synthetic routes are possible, a common and straightforward method for preparing 2-(4-Iodophenyl)acetamide involves the amidation of a 2-(4-Iodophenyl)acetic acid precursor.[1][2] This is typically a two-step process:

  • Activation of the Carboxylic Acid: The 2-(4-Iodophenyl)acetic acid is converted to a more reactive species, such as an acid chloride. This is often achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).[2]

  • Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as ammonium carbonate or an aqueous ammonia solution, to form the final acetamide product.[1]

Recommended Quality Control Protocol

Trustworthiness in chemical sourcing is established through rigorous, independent verification. The Certificate of Analysis (CoA) provided by the supplier should be treated as a set of claims to be verified.

Step-by-Step QC Verification Protocol:

  • Identity Confirmation (¹H NMR):

    • Objective: To confirm the chemical structure matches that of 2-(4-Iodophenyl)acetamide.

    • Procedure: a. Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b. Acquire a ¹H NMR spectrum. c. Expected Result: The spectrum should show characteristic peaks for the aromatic protons (typically two doublets in the 7-8 ppm region), the methylene (-CH₂-) protons (a singlet around 3.5 ppm), and the amide (-NH₂) protons (a broad singlet). The integration of these peaks should correspond to the number of protons in the structure.

  • Purity Assessment (HPLC):

    • Objective: To quantify the purity of the compound and identify any potential impurities.

    • Procedure: a. Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). b. Develop a reverse-phase HPLC method (e.g., C18 column). c. Inject the sample and analyze the chromatogram. d. Expected Result: A major peak corresponding to the product should be observed. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks. For a 97% pure sample, the main peak should account for ≥97% of the total integrated area.

  • Mass Verification (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • Procedure: a. Utilize the same or a similar LC method as above, coupled to a mass spectrometer. b. Analyze the mass spectrum of the main eluting peak. c. Expected Result: The mass spectrum should show a prominent ion corresponding to the molecular weight of the compound (261.06 g/mol ), typically as the protonated molecule [M+H]⁺ at m/z 262.0.

Safe Handling and Storage

Based on data for analogous compounds and general laboratory safety principles, 2-(4-Iodophenyl)acetamide should be handled with care.[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under refrigerated conditions (2-8°C) and protected from light to ensure its long-term stability.[4]

Conclusion

2-(4-Iodophenyl)acetamide is a readily accessible and highly valuable intermediate for research and drug development. Its utility is primarily derived from the reactive carbon-iodine bond, which serves as a handle for constructing more complex molecular architectures. By following a systematic approach to sourcing, conducting independent analytical verification, and adhering to safe handling protocols, researchers can confidently integrate this building block into their synthetic workflows, ensuring the integrity and reproducibility of their scientific outcomes.

References

  • 2-Chloro-N-(4-iodophenyl)acetamide . Oakwood Chemical. [Link]

  • STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE . Organic Syntheses. [Link]

  • N-(4-iodophenyl)acetamide - Chemical Synthesis Database . Mol-Instincts. [Link]

  • 2-(4-Iodophenyl)-2-(4-methylanilino)acetamide . PubChem, National Center for Biotechnology Information. [Link]

  • (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide . PubChem, National Center for Biotechnology Information. [Link]

  • Acetamide,N-(2-iodophenyl)- (CAS 19591-17-4) - Chemical & Physical Properties . Cheméo. [Link]

  • N-(4-Iodophenyl)acetamide . NIST WebBook, SRD 69. [Link]

  • N-(4-Iodophenyl)acetamide . PubChem, National Center for Biotechnology Information. [Link]

  • 2'-Iodoacetanilide . PubChem, National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Iodophenyl)acetamide from 4-iodophenylacetic acid

Application Note: AN-2026-SYN-04 High-Purity Synthesis of 2-(4-Iodophenyl)acetamide from 4-Iodophenylacetic Acid Executive Summary This application note details the optimized protocol for synthesizing 2-(4-iodophenyl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SYN-04 High-Purity Synthesis of 2-(4-Iodophenyl)acetamide from 4-Iodophenylacetic Acid

Executive Summary

This application note details the optimized protocol for synthesizing 2-(4-iodophenyl)acetamide (Target) from 4-iodophenylacetic acid (Starting Material). This transformation is a critical step in generating building blocks for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), where the iodine handle is preserved for downstream functionalization.[1]

The protocol utilizes the Acid Chloride Method via Thionyl Chloride (


) activation, catalyzed by N,N-Dimethylformamide (DMF). This route is selected over direct thermal amidation or coupling agents (EDC/HATU) due to its superior atom economy, scalability, and ease of purification for this specific substrate.

Retrosynthetic Analysis & Mechanism

The synthesis relies on Nucleophilic Acyl Substitution. The hydroxyl group of the carboxylic acid is a poor leaving group. We first convert it to a chloride (excellent leaving group) using thionyl chloride, proceeding through a chlorosulfite intermediate. The subsequent addition of ammonia yields the primary amide.

Key Mechanistic Insight: The addition of catalytic DMF is not optional for high-efficiency protocols.[1] DMF reacts with


 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than 

alone, allowing the activation step to proceed at lower temperatures and preventing thermal degradation of the iodine-carbon bond.[1]

ReactionScheme SM 4-Iodophenylacetic Acid (Solid, MP: 136-140°C) Activation Activation (SOCl2, cat. DMF) SM->Activation DCM, Reflux Intermediate Acid Chloride (Transient Species) Activation->Intermediate -SO2, -HCl Reagent Amination (aq. NH4OH) Intermediate->Reagent 0°C Addition Product 2-(4-Iodophenyl)acetamide (Target Amide) Reagent->Product Nucleophilic Attack

Figure 1: Reaction pathway for the conversion of carboxylic acid to primary amide via acid chloride.

Materials & Equipment

Reagents
ReagentRolePurity/GradeCAS No.
4-Iodophenylacetic Acid Starting Material>97%1798-06-7
Thionyl Chloride (

)
Chlorinating AgentReagent Grade (>99%)7719-09-7
N,N-Dimethylformamide (DMF) CatalystAnhydrous68-12-2
Ammonium Hydroxide (

)
Nitrogen Source28-30% Aqueous Sol.1336-21-6
Dichloromethane (DCM) SolventAnhydrous75-09-2
Toluene Co-solvent (Workup)Reagent Grade108-88-3
Equipment
  • 250 mL Round Bottom Flask (RBF) with 2-neck adapter.[1]

  • Reflux Condenser with

    
     drying tube or 
    
    
    
    inlet.
  • Rotary Evaporator (with base trap for acidic vapors).

  • Magnetic Stirrer & Hotplate.

  • Ice-water bath.[1]

  • Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Phase 1: Activation (Acid Chloride Formation)

Objective: Convert the carboxylic acid to the reactive acid chloride.

  • Setup: Flame-dry a 250 mL 2-neck RBF equipped with a magnetic stir bar. Attach a reflux condenser topped with a drying tube (or nitrogen line).

  • Solvation: Charge the flask with 4-iodophenylacetic acid (5.24 g, 20.0 mmol) . Add DCM (anhydrous, 50 mL) . The solid may not dissolve completely at this stage.

  • Catalysis: Add DMF (2 drops, ~0.05 mL) . Note: Do not skip this. It initiates the catalytic cycle.[1]

  • Chlorination: Add Thionyl Chloride (2.2 mL, 30.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes.

    • Observation: Gas evolution (

      
      , HCl) will begin.[2] Ensure good ventilation (fume hood).
      
  • Reflux: Heat the mixture to a gentle reflux (bath temp ~45°C) for 2–3 hours .

    • Completion Check: The solution should become clear and homogeneous. Evolution of gas should cease.

  • Evaporation (CRITICAL): Cool the reaction to room temperature. Transfer to a Rotary Evaporator. Evaporate the solvent and excess thionyl chloride completely.

    • Why: Excess

      
       will react violently with the aqueous ammonia in the next step, potentially degrading the product or causing safety hazards.
      
    • Chase Step: Add 10 mL of dry Toluene and re-evaporate to azeotrope off trace

      
      . Repeat once. You should obtain a yellow/brown oil or semi-solid (the crude acid chloride).
      
Phase 2: Amination

Objective: Nucleophilic attack by ammonia to form the amide.[1]

  • Preparation: Re-dissolve the crude acid chloride residue in DCM (30 mL) .

  • Ammonia Charge: In a separate 250 mL Erlenmeyer flask, place Ammonium Hydroxide (28-30%, 40 mL) . Cool this flask in an ice bath to 0–5°C.

  • Addition: Slowly add the DCM solution of the acid chloride to the cold ammonia solution with vigorous stirring over 10–15 minutes.

    • Exotherm: The reaction is exothermic.[2] Maintain temperature <10°C to minimize hydrolysis back to the acid.

  • Precipitation: A white precipitate (the amide) will form immediately at the interface.

  • Completion: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete conversion.

Phase 3: Workup & Purification
  • Filtration: Filter the suspension through a Buchner funnel.

  • Washing:

    • Wash the solid cake with Water (3 x 20 mL) to remove ammonium chloride salts.

    • Wash with Cold Hexane (20 mL) to remove non-polar impurities.

  • Drying: Air dry the solid on the filter for 30 minutes.

  • Recrystallization (Purification):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

    • If the solution is colored, treat with activated charcoal and filter hot.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect the white crystalline needles via filtration.

Process Control & Visualization

Workflow Start Start: 4-Iodophenylacetic Acid Step1 Add SOCl2 + cat. DMF Reflux 2-3 hrs Start->Step1 Check1 Solution Clear? Gas evolution stopped? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Check1->Step2 Yes Step3 Dissolve in DCM Add to cold NH4OH Step2->Step3 Step4 Filter Precipitate Wash w/ H2O Step3->Step4 End Recrystallize (EtOH) Dry Product Step4->End

Figure 2: Operational workflow for the synthesis.

Characterization & Specifications

Upon isolation, the product should be verified against the following parameters.

ParameterSpecificationNotes
Appearance White crystalline solidOff-white indicates residual iodine or oxidation.[1]
Yield 75% – 85%Losses primarily occur during recrystallization.
Melting Point >156°C (Est.)Note: Phenylacetamide melts at 156°C. The 4-Iodo substituent typically increases MP.[1] Determine experimental value.
1H NMR (DMSO-d6)

7.65 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 7.40 (br s, 1H, NH), 6.90 (br s, 1H, NH), 3.35 (s, 2H, CH2).
Diagnostic: Absence of acid OH proton (>11 ppm). Presence of amide doublets/broad singlets.
IR Spectroscopy ~3350, 3180 cm⁻¹ (NH stretch)~1640 cm⁻¹ (Amide I, C=O)Strong carbonyl shift from acid (1710 cm⁻¹) to amide (1640 cm⁻¹).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is dry. Ensure

is fully removed before adding aqueous ammonia.
Oily Product Residual Solvent/ImpuritiesRecrystallize from Ethanol/Water mix. Scratch glass to induce nucleation.
Yellow Color Iodine liberationAvoid prolonged exposure to light. Wash crude solid with dilute sodium thiosulfate solution if severe.
Violent Reaction Excess

remaining
The evaporation step (Phase 1, Step 6) was insufficient. Use toluene azeotrope.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for conversion of acids to amides via acid chlorides).[2]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack catalysis with DMF/SOCl2).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137214, 4-Iodophenylacetic acid.[1] [Link]

  • Organic Syntheses. Phenylacetic Acid and Derivatives. Coll. Vol. 1, p.436 (1941). (Foundational chemistry for phenylacetic acid derivatives). [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-(4-Iodophenyl)acetamide

Introduction: The Strategic Importance of C(sp²)–C(sp²) Bond Formation in Drug Discovery The construction of carbon-carbon bonds is the foundational grammar of modern organic synthesis, and among the most powerful senten...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C(sp²)–C(sp²) Bond Formation in Drug Discovery

The construction of carbon-carbon bonds is the foundational grammar of modern organic synthesis, and among the most powerful sentences in this language is the Suzuki-Miyaura cross-coupling reaction.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for the formation of C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryl and substituted aromatic structures.[2][3] Its broad adoption across academic and industrial laboratories, especially in pharmaceutical and fine chemical industries, stems from its mild reaction conditions, remarkable tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[3]

This guide focuses on a substrate of particular relevance in medicinal chemistry: 2-(4-Iodophenyl)acetamide. The acetamide moiety is a common feature in drug candidates, and the ability to elaborate the aryl ring through cross-coupling provides a direct route to novel chemical entities. However, the presence of the primary amide introduces specific challenges, including potential N-arylation side reactions, catalyst inhibition, and the need to select a base that does not promote unwanted hydrolysis.

Herein, we provide a detailed examination of the Suzuki-Miyaura reaction using 2-(4-Iodophenyl)acetamide. We will dissect the mechanistic underpinnings of the catalytic cycle, present a robust, field-tested protocol, and offer insights into optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with confidence and scientific rigor.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[4] Understanding these fundamental steps is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of 2-(4-Iodophenyl)acetamide. This is typically the rate-determining step for aryl iodides and results in the formation of a square planar Pd(II) complex.[2] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this transformation.[3]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. For this to occur, the organoboron species must be activated by a base.[5] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily exchanges its organic moiety with the halide on the Pd(II) complex.[6] The choice of base is paramount, as it must be strong enough to facilitate this activation but not so strong as to cause degradation of the substrate or product.[6]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ (Base Activated) PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Forms Ar-Ar' RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-Ar') RedElim->Product ArylIodide 2-(4-Iodophenyl)acetamide (Ar-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation caption Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-Iodophenyl)acetamide

This protocol provides a robust starting point for the coupling of 2-(4-Iodophenyl)acetamide with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
  • Aryl Halide: 2-(4-Iodophenyl)acetamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ [Tetrakis(triphenylphosphine)palladium(0)] (1-3 mol%) or PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (1-3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 v/v) or Toluene/Water (10:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Instrumentation
  • Schlenk tube or microwave vial

  • Magnetic stir plate with heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-(4-Iodophenyl)acetamide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the vessel under a positive flow of inert gas.

  • Solvent Addition and Degassing:

    • Prepare the solvent mixture (e.g., 1,4-Dioxane/Water, 4:1). Degas the solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Using a syringe, add the degassed solvent to the reaction vessel. The final concentration of the limiting reagent should be approximately 0.1–0.2 M.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to 80–100 °C.

    • Stir the reaction mixture vigorously for the duration of the reaction (typically 4–24 hours).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up Procedure:

    • Once the reaction has reached completion (as determined by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Add Solids: 2-(4-Iodophenyl)acetamide, Boronic Acid, Base, Catalyst Inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (80-100 °C, 4-24 h) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 6. Cool to RT & Dilute Monitor->Cool Extract 7. Liquid-Liquid Extraction Cool->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Flash Chromatography Dry->Purify Characterize 10. Characterization (NMR, MS) Purify->Characterize caption Fig. 2: Experimental Workflow for Suzuki Coupling.

Fig. 2: Experimental Workflow for Suzuki Coupling.
Data Presentation: Typical Reaction Parameters

The following table summarizes a typical set of starting conditions for the Suzuki-Miyaura coupling of 2-(4-Iodophenyl)acetamide.

ParameterRecommended ConditionRationale / Justification
Aryl Halide 2-(4-Iodophenyl)acetamideAryl iodides are highly reactive towards oxidative addition.[3]
Boronic Acid 1.2–1.5 equivalentsA slight excess is used to drive the reaction to completion and account for potential protodeborylation.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (1–3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst effective for many couplings.[7]
Base K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)Milder inorganic bases are chosen to prevent hydrolysis of the acetamide functionality.[8]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Biphasic systems are common; water aids in dissolving the inorganic base and activating the boronic acid.[1]
Temperature 80–100 °CProvides sufficient thermal energy to overcome activation barriers without promoting significant thermal degradation.
Concentration 0.1–0.2 MA standard concentration range that balances reaction kinetics and solubility.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and scientifically grounded strategies for addressing them.

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion Inactive Catalyst: Oxidation of Pd(0) or phosphine ligands.Ensure rigorous degassing of solvents and maintain a positive inert gas pressure. Use a fresh bottle of catalyst or a more stable precatalyst like a Buchwald palladacycle.[7]
Poor Reagent Quality: Degradation of boronic acid (protodeborylation).Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
Insufficient Temperature: Reaction may be sluggish.Cautiously increase the reaction temperature in 10 °C increments.
Significant Homocoupling Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronic acid molecules.Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).
(Product of Boronic Acid) Use of Pd(II) Precatalyst: In-situ reduction can consume boronic acid.Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Protodeborylation Excess Water or Acidity: The boronic acid is replaced by a proton.Use anhydrous conditions with a base like K₃PO₄ or CsF. Reduce the amount of water in the solvent system.[8]
(Loss of Boronic Acid)
Hydrolysis of Amide Base is too Strong: Hydroxide or alkoxide bases can cleave the amide bond.Use milder bases such as K₂CO₃, NaHCO₃, or K₃PO₄. Avoid strong bases like NaOH or KOtBu.[8][9]
Dehalogenation of Starting Material Side reaction at the catalyst center. This can sometimes be suppressed by changing the ligand or solvent system. Screening different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos) may be beneficial.[4][7]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(4-Iodophenyl)acetamide is a highly effective method for synthesizing complex biaryl structures that are of significant interest in drug discovery and development. Success in this transformation is predicated on a solid understanding of the reaction mechanism and a careful selection of reaction parameters to accommodate the functionalized substrate. By choosing appropriate palladium catalysts, ligands, and milder basic conditions, researchers can effectively mitigate potential side reactions such as amide hydrolysis and achieve high yields of the desired coupled products. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists to confidently apply this cornerstone reaction to accelerate their research programs.

References

  • What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). Chemical Forums. Available at: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (n.d.). PubMed. Available at: [Link]

  • Heterogeneous palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides under carbon monoxide gas‐free conditions. (n.d.). ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (2012). The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Effect of temperature on Suzuki-coupling of 4-iodoacetophenone and phenylboronic acid using two different concentrations of Pd (Arrhenius Plot). (n.d.). ResearchGate. Available at: [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2020). MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PMC. Available at: [Link]

  • Aminoborylation/Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls. (2012). PubMed. Available at: [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023). University of Tasmania. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Aminoborylation/Suzuki–Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Suzuki–Miyaura coupling of 4-iodoacetophenone and phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. (2025). Graz University of Technology. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2011). Pro Progressio Alapítvány. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Amide Coupling of 4-Iodophenylacetic Acid Derivatives

Executive Summary & Strategic Analysis This guide details the synthesis of amides derived from 4-iodophenylacetic acid (4-IPAA) . Unlike standard aliphatic acids, 4-IPAA presents a specific chemoselective challenge: the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of amides derived from 4-iodophenylacetic acid (4-IPAA) . Unlike standard aliphatic acids, 4-IPAA presents a specific chemoselective challenge: the aryl iodide moiety at the para position is a high-value "synthetic handle" intended for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

The Core Directive: The coupling protocol must achieve high conversion while strictly preventing oxidative addition to the C–I bond or homolytic cleavage (deiodination). Furthermore, the benzylic position (


-to-carbonyl) is susceptible to radical formation or deprotonation (pKa ~18-19 in DMSO), necessitating controlled basicity.
Strategic Selection Matrix
FeatureMethod A: HATU (Discovery)Method B: Oxalyl Chloride (Scale-Up)Method C: T3P (Process/Green)
Scale mg to gg to kgg to kg
Reagent Cost HighLowModerate
Atom Economy Low (large byproduct mass)High (gaseous byproducts)High
Purification Chromatography usually requiredRecrystallization / DistillationAqueous Workup
Iodine Safety Excellent (Mild, RT)Good (Avoid reflux)Excellent (Mild)

Mechanistic Insight & Workflow Visualization

Understanding the activation pathway is critical for troubleshooting. Below is the decision workflow and the mechanistic pathway for the most scalable method (Acid Chloride via Vilsmeier-Haack intermediate), which is often misunderstood.

G Start Start: 4-IPAA Decision Select Scale/Priority Start->Decision Route_HATU Method A: HATU (High Throughput) Decision->Route_HATU < 100mg Route_Oxalyl Method B: (COCl)2 (Cost/Scale) Decision->Route_Oxalyl > 5g Route_T3P Method C: T3P (Green/Workup) Decision->Route_T3P Avoid Column Product 4-Iodo-Phenylacetamide Route_HATU->Product Mech_Inter Vilsmeier Intermediate Route_Oxalyl->Mech_Inter + DMF (cat) Route_T3P->Product Active_Species Acyl Chloride (Highly Reactive) Mech_Inter->Active_Species Cl- transfer Active_Species->Product + Amine

Figure 1: Strategic Selection and Activation Workflow. Method B utilizes a catalytic Vilsmeier intermediate for activation.

Detailed Experimental Protocols

Method A: High-Throughput Coupling (HATU)

Best for: Discovery chemistry, library synthesis, valuable amines. Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive OAt-active ester. It is preferred over EDC/HOBt for sterically hindered amines or when high conversion is paramount.

Reagents:

  • 4-Iodophenylacetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: In a dried vial, dissolve 4-iodophenylacetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

    • Note: The solution may yellow slightly; this is normal.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Mechanism:[1][2][3][4] This pre-activation forms the activated ester and prevents the amine from reacting with HATU directly (guanidinylation).

  • Coupling: Add the Amine (1.1 equiv).[5] Flush with Nitrogen/Argon.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of acid).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1N HCl (remove excess amine/DIPEA)

    • Sat. NaHCO3 (remove unreacted acid/HOBt side products)

    • Brine.[2][4]

  • Drying: Dry over Na2SO4, filter, and concentrate.

Method B: Scalable Activation (Oxalyl Chloride)

Best for: Gram-scale synthesis, cost-efficiency. Rationale: Uses Oxalyl Chloride with catalytic DMF.[1] This avoids the thermal stress of Thionyl Chloride (SOCl2) reflux, protecting the C–I bond from potential radical deiodination.

Reagents:

  • 4-Iodophenylacetic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Dichloromethane) (anhydrous)

  • Base for coupling: Et3N or DIPEA (2.5 equiv)

Protocol:

  • Suspension: Suspend 4-iodophenylacetic acid in anhydrous DCM (0.2 M) under Nitrogen.

  • Catalyst: Add 2 drops of anhydrous DMF.

    • Critical: DMF acts as a catalyst to form the Vilsmeier reagent (Cl-CH=NMe2+), which is the actual chlorinating agent. Without DMF, the reaction with oxalyl chloride is sluggish.

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Observation: Vigorous gas evolution (CO + CO2).

  • Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride (which would react with the amine). Redissolve the crude acid chloride in fresh DCM.

  • Coupling: Add the amine (1.0 equiv) and Et3N (2.5 equiv) in DCM at 0°C.

  • Workup: Wash with 1N HCl and Brine. Recrystallize from Hexane/EtOAc if necessary.

Method C: "Green" Coupling (T3P - Propylphosphonic Anhydride)

Best for: Ease of purification (water-soluble byproducts), low epimerization risk. Rationale: T3P is a cyclic anhydride that drives coupling with very low toxicity and easy workup.

Protocol:

  • Mix: Combine 4-iodophenylacetic acid (1.0 equiv), Amine (1.1 equiv), and Base (Et3N, 4.0 equiv) in EtOAc or 2-MeTHF.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Wash the organic layer with water, 1N NaOH, and Brine. The phosphorus byproducts are water-soluble, often yielding pure product without chromatography.

Quality Control & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol worked and the iodine is intact, check these markers:

TechniqueMarkerDiagnostic Value
1H NMR

3.50–3.70 ppm (Singlet, 2H)
Confirms Benzylic CH2 (Alpha protons). If this is a doublet or complex, check for racemization (if chiral amine used) or alpha-alkylation.
1H NMR

7.60–7.70 ppm (Doublet, 2H)
Confirms ortho protons to Iodine. If these shift significantly upfield, Iodine may be lost (deiodination).
13C NMR

~90–95 ppm
Carbon attached to Iodine (C-I). Distinctive high-field aromatic signal.
LCMS M+H and Isotope PatternCheck for M-126 (Loss of I) which indicates instability.
Troubleshooting Guide
  • Issue: Low Yield with Method B (Acid Chloride).

    • Cause: Residual Oxalyl Chloride reacted with the amine to form an oxamide impurity.

    • Fix: Ensure full evaporation of the acid chloride intermediate before adding the amine, or use a "scavenger" base.

  • Issue: Product turns purple/pink.

    • Cause: Iodine liberation (homolytic cleavage).

    • Fix: Wrap reaction flask in aluminum foil (exclude light). Ensure temperature did not exceed 40°C. Add a spatula tip of Sodium Metabisulfite during workup.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[6][7][8][9] Amide bond formation and peptide coupling.[2][6][8][9][10][11][12] Tetrahedron, 61(46), 10827–10852. Link

    • Authoritative review on general amide coupling mechanisms and reagents.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Source for T3P and acid chloride scalability d
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Comparison of H
  • Clayden, J. (2010). Organolithiums: Selectivity for Synthesis. (Context on Iodine stability). General grounding on the stability of aryl iodides in the presence of nucleophiles.

Sources

Application

Advanced Application Note: 2-(4-Iodophenyl)acetamide as a Versatile Scaffold in Medicinal Chemistry

Mechanistic Rationale & Scaffold Architecture In modern medicinal chemistry, the selection of a core scaffold dictates both the synthetic tractability and the pharmacodynamic potential of a drug candidate. 2-(4-Iodopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Architecture

In modern medicinal chemistry, the selection of a core scaffold dictates both the synthetic tractability and the pharmacodynamic potential of a drug candidate. 2-(4-Iodophenyl)acetamide has emerged as a highly privileged bifunctional building block[1]. Its utility is driven by two distinct structural features:

  • The Para-Iodine Handle: The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to carbon-bromine (~336 kJ/mol) or carbon-chlorine (~397 kJ/mol). This thermodynamic vulnerability makes the iodine atom exceptionally reactive toward oxidative addition by Palladium(0) species[1]. Consequently, medicinal chemists can execute late-stage cross-coupling functionalizations under remarkably mild conditions, preserving sensitive functional groups elsewhere on the molecule.

  • The Acetamide Moiety: The amide group provides a rigid, planar geometry with predictable hydrogen-bond directionality. The N-H acts as a potent hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor. This motif mimics endogenous peptide bonds and is frequently utilized to anchor molecules into the hinge region of kinases or to interact with scaffolding proteins in complex signaling cascades, such as the Wnt/β-catenin pathway[2]. Furthermore, specific derivatives like N-cyclopropyl-2-(4-iodophenyl)acetamide have demonstrated significant anti-proliferative biological activity against human cancer cell lines by modulating apoptotic pathways[3].

Physicochemical Properties & Reaction Metrics

To effectively utilize this scaffold, researchers must understand its baseline physicochemical parameters and expected synthetic performance.

Property / MetricValueMechanistic & Synthetic Significance
Molecular Weight 261.06 g/mol Low baseline MW ensures that downstream functionalized derivatives remain compliant with Lipinski’s Rule of Five.
C-I Bond Energy ~238 kJ/molHighly susceptible to rapid oxidative addition by Pd(0), enabling mild reaction conditions and high turnover frequencies.
H-Bond Donors 1 (Amide N-H)Essential for anchoring the scaffold to target protein pockets (e.g., kinase hinge regions).
H-Bond Acceptors 1 (Amide C=O)Facilitates dipole-dipole interactions and secondary binding stabilization.
Suzuki Yields 75% - 95%High synthetic efficiency due to the superior leaving group ability of the iodine atom[1].
Sonogashira Yields 70% - 90%Rapid formation of C-C triple bonds without significant competing homocoupling under optimized Cu(I) co-catalysis.

Synthetic Diversification Workflow

The true power of 2-(4-Iodophenyl)acetamide lies in its ability to serve as a central hub for divergent synthesis. The diagram below illustrates the primary pathways utilized to generate vast libraries of bioactive derivatives.

Workflow Scaffold 2-(4-Iodophenyl)acetamide (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Aryl Boronic Acid Pd(0) Catalyst Sonogashira Sonogashira Coupling Scaffold->Sonogashira Terminal Alkyne Pd(0)/Cu(I) Catalysts Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Amine Pd(0) Catalyst Biphenyl Biphenyl-acetamide Derivatives Suzuki->Biphenyl Alkyne Alkyne-acetamide Derivatives Sonogashira->Alkyne Aniline Aniline-acetamide Derivatives Buchwald->Aniline

Synthetic diversification of 2-(4-Iodophenyl)acetamide via Pd-catalyzed cross-coupling reactions.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed not merely as step-by-step instructions, but as self-validating systems grounded in mechanistic causality.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize biphenyl-acetamide derivatives via highly selective C-C bond formation.

  • Reagents: 2-(4-Iodophenyl)acetamide (1.0 equiv), Aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Iodophenyl)acetamide, the selected aryl boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the premature oxidation of the Pd(0) active species. Dioxane provides excellent solubility for the organic components, while water dissolves the inorganic base, creating a biphasic system that drastically accelerates the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand is sterically bulky. This bulkiness forces the intermediate complexes into a geometry that accelerates the final reductive elimination step while preventing catalyst deactivation.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting iodo-compound (highly UV active, Rf ~0.4) will cleanly disappear.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Concentrate in vacuo and purify via flash column chromatography.

  • Self-Validation (Post-Process): Analyze the product via LC-MS. The mass spectrum will show the definitive disappearance of the [M+H]⁺ peak at m/z 262 and the appearance of the target biphenyl mass.

Protocol B: Sonogashira Cross-Coupling

Objective: Synthesize alkyne-functionalized acetamide derivatives.

  • Reagents: 2-(4-Iodophenyl)acetamide (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.1 equiv).

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: Charge a dry flask with 2-(4-Iodophenyl)acetamide, Pd(PPh₃)₂Cl₂, and CuI.

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times.

  • Solvent & Reagent Addition: Add degassed THF and Et₃N, followed by the terminal alkyne via syringe.

    • Causality: Et₃N serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a stabilizing ligand for the Pd intermediate. CuI generates the highly nucleophilic copper acetylide intermediate in situ, which rapidly transmetalates with the Pd(II) complex.

  • Reaction: Stir at room temperature for 12 hours.

    • Causality: The extreme reactivity of the C-I bond allows this reaction to proceed efficiently at ambient temperature, minimizing the thermal degradation of sensitive alkynes.

  • Self-Validation (In-Process): The reaction mixture will transition from yellow to a dark brown/black suspension. This visual cue indicates the formation of the active Pd(0) species and the precipitation of Et₃N·HI salts.

  • Workup: Filter the mixture through a pad of Celite to remove the insoluble salts and catalyst residues. Concentrate the filtrate and purify via silica gel chromatography.

  • Self-Validation (Post-Process): Conduct IR spectroscopy on the isolated solid. The appearance of a sharp C≡C stretching frequency near 2200 cm⁻¹ confirms successful coupling.

Biological Application: Wnt Pathway Modulation

The Wnt/β-catenin signaling pathway is a master regulator of animal development and adult tissue homeostasis. Dysregulation of this cascade is a well-documented driver in various oncological indications, including colorectal and breast cancers[4].

Recent patent literature highlights the profound utility of N-(hetero)aryl and 2-(hetero)aryl-substituted acetamides as potent modulators of the Wnt pathway[2]. The acetamide scaffold is hypothesized to interact directly with downstream mediators such as Dishevelled (Dvl) or Glycogen synthase kinase-3 beta (GSK-3β). By mimicking endogenous peptide interactions through its hydrogen-bonding network, the acetamide core stabilizes the destruction complex, preventing the aberrant accumulation and nuclear translocation of β-catenin[2].

WntPathway Drug Acetamide Derivative (Wnt Modulator) LRP LRP5/6 & Frizzled Receptors Drug->LRP Binds/Modulates Destruction Destruction Complex (APC, Axin, GSK-3β) LRP->Destruction Inhibits BetaCat β-Catenin (Stabilized) Destruction->BetaCat Prevents Degradation Transcription Target Gene Transcription BetaCat->Transcription Translocates to Nucleus

Modulation of the canonical Wnt/β-catenin signaling pathway by acetamide derivatives.

References

  • Google Patents. "PT2403832E - N-(hetero)aryl,2-(hetero)aryl-substituted acetamides for use as wnt signaling modulators".
  • PubMed (NIH). "Recent updates on Wnt signaling modulators: a patent review (2014-2020)". Available at:[Link]

Sources

Method

Application Note: Heck Coupling Optimization for 2-(4-Iodophenyl)acetamide

Executive Summary This guide details the optimized reaction parameters for the Heck-Mizoroki coupling of 2-(4-iodophenyl)acetamide (CAS: 18450-42-5). While aryl iodides are generally highly reactive electrophiles in pall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized reaction parameters for the Heck-Mizoroki coupling of 2-(4-iodophenyl)acetamide (CAS: 18450-42-5). While aryl iodides are generally highly reactive electrophiles in palladium-catalyzed cross-couplings, the presence of the primary acetamide moiety (


) introduces solubility challenges and potential coordination competition.

This protocol addresses these challenges by utilizing Jeffery Conditions (Ligand-Free, Phase-Transfer Catalysis) as the primary method for high-yield synthesis. This approach eliminates expensive phosphine ligands, simplifies purification of the polar product, and leverages the "iodide effect" to stabilize active anionic palladium species.

Substrate Analysis & Chemical Logic

The Substrate: 2-(4-Iodophenyl)acetamide
  • Electronic Profile: The acetamide group is insulated from the aromatic ring by a methylene spacer. Consequently, the aryl ring behaves electronically as a para-alkyl substituted aryl iodide (weakly electron-rich). This makes oxidative addition slightly slower than electron-deficient systems (e.g., 4-iodonitrobenzene) but still rapid compared to bromides.

  • Solubility Profile: The primary amide creates a high dipole moment and hydrogen-bonding network. The substrate is sparingly soluble in non-polar solvents (Toluene, Hexanes) and requires polar aprotic solvents (DMF, DMAc, NMP) for homogeneity.

  • Chemo-selectivity: The primary amide (

    
    ) is a potential nucleophile. However, in the presence of an activated alkene and Pd(0), C-C bond formation (Heck) is kinetically favored over C-N bond formation (Buchwald-Hartwig), provided that strong alkoxide bases are avoided.
    
The Strategy: Jeffery Conditions

We utilize "Jeffery Conditions" (Pd source + Tetraalkylammonium salt + Inorganic base) rather than traditional phosphine systems.

  • Role of TBAB: Tetrabutylammonium bromide acts as a phase-transfer catalyst and, critically, provides bromide ions that stabilize colloidal Pd(0) nanoparticles, preventing "palladium black" precipitation.

  • Role of Solvent: DMF is selected to solubilize the acetamide substrate at elevated temperatures.

Reaction Parameters & Optimization Table

The following parameters have been validated for coupling with electron-deficient alkenes (e.g., acrylates, styrenes).

ParameterRecommended ConditionRationale
Catalyst

(1–3 mol%)
Stable Pd(II) precursor; reduced in situ to active Pd(0) by the alkene or amine.
Ligand None (Ligand-Free)Aryl iodides are reactive enough to proceed without phosphines; simplifies workup.
Additive TBAB (1.0 equiv)Stabilizes anionic Pd species; increases catalyst lifetime; enhances solubility.
Base

or

(2.5 equiv)
Mild inorganic bases prevent amide deprotonation/side reactions.

is preferred for base-sensitive alkenes.
Solvent DMF (Anhydrous)Essential for dissolving 2-(4-iodophenyl)acetamide.
Temperature 80°C – 100°CSufficient for activation; prevents thermal degradation of the amide.
Concentration 0.2 M – 0.5 MHigh concentration favors intermolecular coupling over catalyst decomposition.

Mechanistic Insight: The Anionic Cycle

Unlike the textbook neutral cycle involving phosphines (


), the ligand-free conditions operate via an anionic palladium cycle . The iodide from the substrate and bromide from TBAB coordinate to Palladium, forming soluble anionic species (e.g., 

).

HeckCycle PreCat Pd(OAc)2 (Pre-catalyst) ActiveCat [Pd(0)Xn]⁻ (Anionic Active Species) PreCat->ActiveCat Reduction (Alkene/Base) OxAdd Oxidative Addition [Ar-Pd(II)-I(X)n]⁻ ActiveCat->OxAdd + Ar-I (Substrate) Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->ActiveCat - Product - HX (Base scavenged)

Figure 1: The anionic catalytic cycle operative under Jeffery conditions. The high concentration of halide ions (from TBAB and the substrate) keeps the palladium soluble and active.

Standardized Protocol (Method B: Ligand-Free)

Materials
  • Substrate: 2-(4-Iodophenyl)acetamide (1.0 equiv, 275 mg, 1.0 mmol)

  • Coupling Partner: Ethyl Acrylate or Styrene (1.5 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (2.2 mg, 0.01 mmol, 1 mol%)
    
  • Additive: Tetrabutylammonium bromide (TBAB) (322 mg, 1.0 mmol, 1.0 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (210 mg, 2.5 mmol, 2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide), anhydrous (4.0 mL)

Step-by-Step Procedure
  • Setup: Oven-dry a 20 mL reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Charging: Add solid reagents: 2-(4-iodophenyl)acetamide,

    
    , TBAB, and 
    
    
    
    .
    • Critical: Add the catalyst last or mix it with TBAB first to prevent immediate clumping.

  • Solvation: Seal the vessel (septum cap). Evacuate and backfill with inert gas (3x). Inject anhydrous DMF via syringe.

  • Alkene Addition: Inject the alkene (Ethyl Acrylate/Styrene) via syringe.

  • Reaction: Place the vessel in a pre-heated oil block at 90°C . Stir vigorously (800+ rpm).

    • Observation: The solution typically turns black/brown within 10 minutes. This is normal (nanoparticle formation).

  • Monitoring: Monitor by HPLC or TLC (Solvent: 10% MeOH in DCM) at 2 hours and 6 hours.

    • Note: The amide substrate will be polar (low

      
      ); the product will likely be slightly less polar but still require polar eluent.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Phase Separation: The product may partition into the aqueous phase if not careful due to the amide. Recommendation: Saturate the aqueous layer with NaCl (Brine) to force the organic amide into the Ethyl Acetate layer.

    • Extract aqueous layer 3x with Ethyl Acetate.

    • Wash combined organics with Brine (2x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography: Use a gradient of DCM

      
       5-10% MeOH/DCM. Pure DCM is often insufficient to move the primary amide product.
      

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure inert atmosphere during setup. Increase TBAB to 2.0 equiv to stabilize Pd.
Pd Black Precipitate "Oswald Ripening"Catalyst is aggregating too fast. Lower temp to 80°C or switch to Method A (Phosphine ligand).
Product in Aqueous Layer High PolarityUse n-Butanol for extraction or saturate aqueous layer with solid NaCl (Salting out).
Unidentified Side Products Amide DehydrationIf nitrile peaks appear (IR: ~2250 cm⁻¹), lower temp to 80°C and ensure base is not

/

.
Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Charge Solids (Substrate, Base, TBAB, Pd) Step2 Inert Purge (N2/Argon) Step1->Step2 Step3 Add Solvent (DMF) & Alkene Step2->Step3 Step4 Heat 90°C (2-6 Hours) Step3->Step4 Step5 Brine/EtOAc Extr. (Salting Out) Step4->Step5 Step6 Column Chrom. (DCM:MeOH) Step5->Step6

Figure 2: Operational workflow for the synthesis of 2-(4-iodophenyl)acetamide derivatives.

References

  • Jeffery, T. (1996).[1] Tetraalkylammonium Salts in Heck-Type Reactions. Tetrahedron, 52(30), 10113-10130.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44.

Sources

Application

Synthesis of Biaryl Acetamides via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Importance Biaryl acetamides are privileged structural motifs in medicinal chemistry and highly valuable intermediates in organic synthesis. They serve as direct precursors for the construction o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Biaryl acetamides are privileged structural motifs in medicinal chemistry and highly valuable intermediates in organic synthesis. They serve as direct precursors for the construction of complex polycyclic systems, most notably in the synthesis of unsymmetrical carbazoles via tandem C–H functionalization and C–N bond formation[1].

While traditional cross-coupling methods often struggle with competing side reactions when free amines are present (such as unwanted Buchwald-Hartwig aminations[2]), masking the amine as an acetamide drastically reduces its nucleophilicity. This strategic protection ensures that the palladium-catalyzed Suzuki-Miyaura coupling proceeds with absolute chemoselectivity toward C–C bond formation.

Mechanistic Insights & Causality in Experimental Design

To achieve near-quantitative yields, the reaction conditions must be meticulously engineered to navigate the catalytic cycle efficiently. The Suzuki-Miyaura coupling of 2'-bromoacetanilide with arylboronic acids relies on three fundamental steps, each dictated by specific reagent choices:

  • Oxidative Addition : Palladium(0) inserts into the C–Br bond. We utilize SPhos (2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl) as the ligand. The electron-rich nature of this dialkylbiarylphosphine accelerates the oxidative addition, while its extreme steric bulk prevents the formation of unreactive palladium dimers, allowing for catalyst loadings as low as 1 mol%[1].

  • Transmetalation : The transfer of the aryl group from boron to palladium requires base activation. Anhydrous K₃PO₄ is selected because it is sufficiently basic to form the reactive boronate complex, but mild enough to prevent the alkaline hydrolysis of the sensitive acetamide protecting group[3].

  • Reductive Elimination : The steric bulk of SPhos forces the two aryl groups on the Pd(II) center into close proximity, drastically accelerating reductive elimination to release the biaryl acetamide and regenerate the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(Br)L_n Oxidative Addition Pd0->OxAdd 2'-Bromoacetanilide TransMet Pd(II)(Ar)(Ar')L_n Transmetalation OxAdd->TransMet Ar'-B(OH)2 + K3PO4 TransMet->Pd0 Biaryl Acetamide (Reductive Elimination)

Catalytic cycle of the Suzuki-Miyaura coupling for biaryl acetamide synthesis.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from reaction optimization studies, demonstrating the superiority of the Pd(OAc)₂/SPhos system over standard palladium catalysts for sterically hindered ortho-substituted substrates[1].

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1 Pd(OAc)₂ (1%) SPhos (2%) K₃PO₄ (2.0) Toluene 90 97%
2Pd(PPh₃)₄ (5%)NoneK₂CO₃ (2.0)Dioxane/H₂O8085%
3Pd(dppf)Cl₂ (5%)NoneCs₂CO₃ (2.0)THF/H₂O7082%
4Pd(OAc)₂ (1%)PPh₃ (2%)K₃PO₄ (2.0)Toluene90<50%

Note: Entry 1 represents the optimized, highly scalable conditions utilized in the protocol below.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-acetamino-2'-methoxybiphenyl on a 15 mmol scale. The procedure is designed as a self-validating system, ensuring that intermediate progress can be tracked and confirmed.

Reagents & Materials
  • Aryl Halide : 2'-Bromoacetanilide (15.0 mmol, 3.21 g)

  • Boronic Acid : 2-Methoxyphenylboronic acid (18.0 mmol, 2.74 g, 1.2 equiv)

  • Catalyst : Palladium(II) acetate, Pd(OAc)₂ (0.15 mmol, 33.7 mg, 1 mol%)

  • Ligand : SPhos (0.30 mmol, 123.2 mg, 2 mol%)

  • Base : Potassium phosphate tribasic, K₃PO₄ (anhydrous) (30.0 mmol, 6.37 g, 2.0 equiv)

  • Solvent : Anhydrous Toluene (50 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Quickly add 2'-bromoacetanilide, 2-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and anhydrous K₃PO₄ to the flask.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat this purge cycle 3 times) to strictly exclude oxygen, which can degrade the electron-rich SPhos ligand.

  • Add 50 mL of anhydrous, sparged toluene via syringe.

Step 2: Execution & Monitoring 5. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous basic salts. 6. Self-Validation Checkpoint : After 30 minutes, withdraw a 50 µL aliquot via syringe. Dilute with 0.5 mL EtOAc, wash with 0.5 mL water, and analyze the organic layer via TLC (Hexanes/EtOAc 7:3) and LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ = 214/216) is fully consumed and replaced by the product peak ([M+H]⁺ = 242).

Step 3: Work-up 7. Once complete, remove the flask from the oil bath and allow it to cool to room temperature. 8. Dilute the reaction mixture with Ethyl Acetate (100 mL) and quench by adding distilled water (50 mL). 9. Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional EtOAc (2 × 50 mL). 10. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. 11. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 30% EtOAc in Hexanes. 13. Collect the product fractions, concentrate, and dry under high vacuum to afford the biaryl acetamide as a crystalline solid.

Workflow Step1 1. Preparation Inert Atmosphere Step2 2. Reaction 90°C, Toluene Step1->Step2 Step3 3. Work-up Quench & Extract Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Analysis NMR & LC-MS Step4->Step5

Experimental workflow for the synthesis and isolation of biaryl acetamides.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized product, perform the following validations:

  • ¹H NMR (400 MHz, CDCl₃) : Confirm the integrity of the acetamide protecting group by locating the characteristic sharp singlet integrating to 3H at approximately δ 2.00–2.15 ppm. The disappearance of the downfield ortho-proton adjacent to the bromine atom confirms successful cross-coupling.

  • Troubleshooting Protodeboronation : If LC-MS indicates significant amounts of reduced arene (protodeboronation of the boronic acid), ensure the toluene is strictly anhydrous and increase the equivalents of boronic acid to 1.5.

  • Troubleshooting Catalyst Deactivation : If the reaction stalls at <50% conversion and a black precipitate (palladium black) is observed, oxygen contamination has likely occurred. Ensure rigorous Schlenk technique during the initial purge cycles.

References

  • [1] A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC (NIH). Available at:[Link]

  • [4] A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC (NIH). Available at:[Link]

  • [3] Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Preparation of Phenyl-Glutarimide CRBN Ligands using 2-(4-Iodophenyl)acetamide

Executive Summary This application note details the protocol for synthesizing 3-(4-iodophenyl)piperidine-2,6-dione (a phenyl-glutarimide CRBN ligand) utilizing 2-(4-iodophenyl)acetamide as the core scaffold. Unlike tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 3-(4-iodophenyl)piperidine-2,6-dione (a phenyl-glutarimide CRBN ligand) utilizing 2-(4-iodophenyl)acetamide as the core scaffold. Unlike traditional immunomodulatory imide drugs (IMiDs) such as thalidomide or pomalidomide which possess a phthalimide core, phenyl-glutarimides (PGs) offer enhanced hydrolytic stability and distinct physicochemical properties.

The protocol focuses on a base-mediated annulation with methyl acrylate. The resulting iodine-functionalized ligand serves as a versatile "warhead" for Proteolysis Targeting Chimeras (PROTACs), allowing for modular attachment of linkers via cross-coupling chemistries (e.g., Sonogashira, Suzuki).

Scientific Rationale & Mechanism

The Shift to Phenyl-Glutarimides

Standard CRBN ligands (thalidomide analogs) rely on a phthalimide ring fused to the glutarimide. However, the phthalimide ring is prone to hydrolytic ring-opening, particularly in physiological media. Phenyl-glutarimides , where the phthalimide is replaced by a simple phenyl ring directly attached to the glutarimide C3 position, retain high affinity for the CRBN thalidomide-binding domain (TBD) while exhibiting superior chemical stability.

Synthetic Strategy: The Annulation Cascade

The synthesis leverages the acidity of the


-methylene protons of 2-(4-iodophenyl)acetamide . Upon deprotonation by a strong base, the resulting enolate undergoes a Michael addition to methyl acrylate, followed by an intramolecular cyclization (annulation) to form the glutarimide ring.

Key Advantages of this Route:

  • Atom Economy: One-pot conversion of acetamide to glutarimide.

  • Functional Handle: The para-iodine atom is preserved, providing a reactive site for late-stage functionalization without interfering with the CRBN binding motif.

Reaction Pathway Diagram

ReactionPathway Start 2-(4-Iodophenyl)acetamide (Precursor) Intermediate Enolate Intermediate (Michael Addition) Start->Intermediate Deprotonation Reagents Reagents: Methyl Acrylate KOtBu (Base) THF/DMF Reagents->Intermediate Product 3-(4-iodophenyl)piperidine-2,6-dione (CRBN Ligand) Intermediate->Product Cyclization (-MeOH) App PROTAC Linker Attachment (via Sonogashira) Product->App Cross-Coupling

Figure 1: Synthetic pathway from acetamide precursor to functionalized CRBN ligand.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-(4-Iodophenyl)acetamide Starting Material1.0Dry thoroughly before use.
Methyl Acrylate Michael Acceptor1.2 - 1.5Toxic; use in fume hood.
Potassium tert-butoxide (KOtBu) Base2.5 - 3.0Hygroscopic; handle under N₂.
Tetrahydrofuran (THF) SolventN/AAnhydrous; degassed.
DMF Co-solventN/AOptional; improves solubility.
Step-by-Step Synthesis of 3-(4-iodophenyl)piperidine-2,6-dione

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with 2-(4-iodophenyl)acetamide (1.0 g, 3.83 mmol) and anhydrous THF (20 mL).

  • Cool the solution to 0°C using an ice bath. Note: Temperature control is critical to prevent polymerization of the acrylate.

Step 2: Base Addition & Michael Addition

  • Add KOtBu (1.29 g, 11.5 mmol, 3.0 equiv) portion-wise over 5 minutes. The solution may change color (often yellow/orange) indicating enolate formation.

  • Stir at 0°C for 15 minutes.

  • Add Methyl Acrylate (0.41 mL, 4.6 mmol, 1.2 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC (Hexane/EtOAc 1:1). Look for the disappearance of the acetamide and formation of the glutarimide (typically more polar).

Step 3: Workup & Isolation

  • Quench the reaction by pouring the mixture into 1N HCl (30 mL) at 0°C. Crucial: Acidification is required to protonate the imide nitrogen.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with Brine (1 x 30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0% to 60% Ethyl Acetate in Hexanes.

    • Yield Expectation: 60–75%.

Analytical Validation (Self-Validating QC)

To ensure the protocol worked, verify the following spectral features:

  • ¹H NMR (DMSO-d₆):

    • Imide NH: A broad singlet around

      
       10.8–11.0 ppm.
      
    • Glutarimide Ring: A distinctive pattern for the CH at C3 (

      
       ~3.8–4.0 ppm, dd) and the CH₂ groups at C4/C5 (
      
      
      
      1.9–2.6 ppm multiplets).
    • Aromatic: Two doublets (AA'BB' system) for the para-substituted iodine ring (

      
       ~7.7 ppm and ~7.1 ppm).
      
  • ¹³C NMR: Carbonyl peaks at

    
     ~172 ppm and ~175 ppm (imide carbonyls).
    

Downstream Application: Linker Attachment

The iodine handle allows for the rapid construction of PROTAC libraries. A common method is the Sonogashira Coupling to attach an alkyne-terminated linker.

Protocol Summary (Sonogashira):

  • Dissolve 3-(4-iodophenyl)piperidine-2,6-dione (1 equiv) in DMF.

  • Add Linker-Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add Triethylamine (3 equiv).

  • Stir at 50°C for 4 hours under N₂.

  • Purify via Prep-HPLC.

References

  • Min, J., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry .

    • Key Insight: Establishes the phenyl-glutarimide scaffold as a stable altern
  • Iyer, P., et al. (2018). Synthesis of 3-substituted-2,6-piperidinediones via base-mediated condensation. Tetrahedron Letters.
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology .

    • Key Insight: Structural basis for ligand binding, confirming the necessity of the glutarimide ring.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-(4-Iodophenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the purification of 2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the purification of 2-(4-Iodophenyl)acetamide .

Recrystallization is not merely a procedure; it is a thermodynamic and kinetic balancing act. This compound presents unique challenges due to its structural dichotomy: a highly polarizable, lipophilic iodine atom paired with a strongly hydrogen-bonding primary amide group. Below, we break down the causality behind common failures and provide self-validating protocols to ensure high-purity isolation.

Part 1: Physicochemical Profiling & Solvent Thermodynamics

Q: Why is 2-(4-Iodophenyl)acetamide so prone to crystallization issues like "oiling out"? A: The behavior of 2-(4-Iodophenyl)acetamide in solution is dictated by two competing structural features. The primary amide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor, driving the formation of a rigid, high-energy crystal lattice. Conversely, the heavy para-iodine atom adds significant van der Waals bulk and lipophilicity. This amphiphilic-like nature means that in poorly chosen solvents, the strong intermolecular amide-amide interactions can cause the molecules to aggregate into a disordered liquid phase (Liquid-Liquid Phase Separation, or LLPS) rather than nucleating into an ordered crystal .

Table 1: Structural Features and Their Impact on Crystallization
Structural FeatureChemical ConsequenceImpact on Recrystallization Strategy
Primary Amide (-CONH₂) Strong H-bond networkProne to supersaturation. Requires a solvent that can transiently accept H-bonds (e.g., Ethyl Acetate) to mediate ordered crystal growth.
Iodine Atom (-I) High polarizability & lipophilicityInsoluble in pure water or cold non-polar solvents. Necessitates binary solvent systems (e.g., EtOAc/Hexane).
Methylene Bridge (-CH₂-) Conformational flexibilityLowers the melting point relative to rigid analogs, increasing the thermodynamic risk of oiling out if the solvent BP is too high .

Q: How do I systematically select the optimal solvent system? A: You must find a solvent system where the boiling point is lower than the melting point of the solute, and where the temperature-dependent solubility gradient is steep. For amides, Ethyl Acetate (EtOAc) is often an excellent primary solvent because it accepts hydrogen bonds (solvating the amide) but does not donate them, preventing overly strong solute-solvent complexes. Hexane can be used as an anti-solvent to force precipitation of the lipophilic iodine moiety .

SolventLogic A Target: 2-(4-Iodophenyl)acetamide B Test Single Solvents (EtOH, EtOAc, Toluene) A->B C Does it dissolve hot and crystallize cold? B->C D Proceed with Single Solvent (e.g., EtOAc) C->D Yes E Test Binary Mixtures (EtOAc/Hexane or EtOH/Water) C->E No F Does it 'Oil Out'? E->F G Adjust Ratio or Seed at Cloud Point F->G Yes H Optimized Binary System F->H No G->H

Solvent selection and optimization logic for 2-(4-Iodophenyl)acetamide recrystallization.

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My product consistently forms a stubborn oil at the bottom of the flask instead of crystals. What is the mechanistic cause, and how do I rescue my product? A: "Oiling out" occurs when the crystallization trajectory crosses the binodal curve (liquid-liquid coexistence) before reaching the solid-liquid equilibrium curve. In simpler terms, the compound becomes insoluble in the solvent at a temperature where it prefers to be a liquid melt rather than a solid . This traps impurities within the solute-rich oil phase, defeating the purpose of recrystallization .

Table 2: Oiling Out Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action
Oil forms upon initial cooling Solvent boiling point is too high, or cooling rate is too rapid.Reheat to redissolve. Switch to a lower BP solvent (e.g., EtOAc) or reduce the cooling rate by insulating the flask .
Oil forms after anti-solvent addition Localized extreme supersaturation crashing the solute out of solution.Reheat until clear. Add anti-solvent dropwise at an elevated temperature with vigorous stirring.
Persistent oiling despite slow cooling High activation energy for nucleation; lack of nucleation sites.Add authentic seed crystals of 2-(4-Iodophenyl)acetamide precisely at the "cloud point" .

Part 3: Self-Validating Recrystallization Protocol

Q: What is the most reliable step-by-step protocol for isolating high-purity 2-(4-Iodophenyl)acetamide? A: The following protocol utilizes an Ethyl Acetate/Hexane binary system. It is designed to be self-validating; if any step fails its internal check, you must pause and troubleshoot before proceeding.

Step 1: Dissolution & Saturation

  • Action: Suspend the crude 2-(4-Iodophenyl)acetamide in a minimal volume of hot Ethyl Acetate (approx. 60-70°C). Add solvent dropwise until the solid just dissolves.

  • Self-Validation: The solution should be transparent. If a colored tint remains, impurities are present (consider adding activated charcoal).

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-heated stemless funnel with fluted filter paper into a heated receiving flask.

  • Self-Validation: The filter paper should capture only insoluble mechanical impurities. If crystals form on the filter paper, your funnel was too cold, resulting in premature crystallization. Wash with a few drops of hot EtOAc to recover.

Step 3: Controlled Nucleation (The Critical Phase)

  • Action: Remove the flask from the heat source. Allow it to cool ambiently on a non-conductive surface (like a cork ring). Do not disturb or agitate the flask.

  • Self-Validation: Monitor for the "cloud point"—a faint opalescence indicating supersaturation. If the solution remains perfectly clear at room temperature, it is too dilute. Boil off 10-20% of the solvent and repeat. If it begins to oil out, immediately add a seed crystal.

Step 4: Maturation & Isolation

  • Action: Once a robust crystal bed has formed at room temperature, transfer the flask to an ice-water bath (0-4°C) for 15 minutes to maximize yield. Collect via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Hexane.

  • Self-Validation: Dry the crystals under vacuum. Determine the melting point. A sharp melting point range of <2°C matching literature values confirms high purity. A broad or depressed range indicates trapped solvent or co-precipitated impurities .

RecrystallizationWorkflow A Crude 2-(4-Iodophenyl)acetamide B Dissolve in minimal hot solvent (e.g., EtOAc) A->B C Hot Filtration (Remove insoluble impurities) B->C If cloudy D Slow Cooling to Room Temp (Avoid LLPS/Oiling out) B->D If clear C->D E Ice Bath Cooling (Maximize yield) D->E Seed if needed F Vacuum Filtration & Cold Hexane Wash E->F G Pure Crystals F->G

Step-by-step recrystallization workflow for isolating pure 2-(4-Iodophenyl)acetamide.

Part 4: Impurity Profiling & Co-precipitation

Q: My recrystallized product still contains unreacted 2-(4-iodophenyl)acetic acid. How do I eliminate this specific impurity? A: Recrystallization relies on differential solubility. Because 2-(4-iodophenyl)acetic acid and 2-(4-Iodophenyl)acetamide share the identical heavy aromatic core, they exhibit nearly identical solubility profiles in neutral organic solvents, leading to co-precipitation. The Fix: Do not rely on recrystallization alone for this separation. Prior to recrystallization, dissolve the crude mixture in an organic solvent (like Dichloromethane or EtOAc) and perform a mild aqueous base wash (e.g., 5% NaHCO₃). The base deprotonates the unreacted carboxylic acid, driving it into the aqueous layer as a highly soluble sodium salt, while the neutral amide remains in the organic layer. Evaporate the organic layer, and then proceed with the recrystallization protocol above.

References
  • Title : Experiment 2 Recrystallization: Purification of Solids Source : Murov Chemistry URL : [Link]

  • Title : Purification: How To - Chemistry Source : University of Rochester URL : [Link]

Optimization

Technical Support Center: Minimizing Acetamide Hydrolysis Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the unintended cleavage of acetamide protecting groups or structural motifs during base-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the unintended cleavage of acetamide protecting groups or structural motifs during base-mediated transformations (such as ester saponification).

This guide provides a deep dive into the mechanistic causality of base-promoted amide hydrolysis and offers field-validated, self-validating protocols to preserve your acetamide moieties.

Part 1: Mechanistic Insights into Base-Promoted Hydrolysis

Before we can effectively prevent hydrolysis, we must understand the kinetics and thermodynamics driving it. Unlike esters, amides exhibit significant resonance stabilization due to the delocalization of the nitrogen lone pair into the carbonyl


-system, which drastically reduces the electrophilicity of the carbonyl carbon ()[1].

Under basic conditions, hydrolysis is base-promoted rather than base-catalyzed. Because the expelled amine anion is a highly unfavorable leaving group, the reaction consumes a full equivalent of hydroxide to drive the final irreversible deprotonation step ()[2]. The rate-limiting kinetic bottleneck is the collapse of the tetrahedral alkoxide intermediate and the expulsion of the poorly leaving amide anion ()[3].

BaseHydrolysis A Acetamide (Resonance Stabilized) B OH⁻ Nucleophilic Attack (High Activation Energy) A->B OH⁻ C Tetrahedral Alkoxide Intermediate B->C D Collapse & Elimination (Poor Leaving Group) C->D Heat E Carboxylate + Amine D->E Irreversible Deprotonation

Logical progression of base-promoted acetamide hydrolysis highlighting kinetic bottlenecks.

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to saponify a methyl ester using NaOH, but my acetamide group is also hydrolyzing. Why is this happening, and how can I stop it? Expert Insight: You are likely using excess equivalents of a strong base (NaOH/KOH) at elevated temperatures. Because the expulsion of the amide anion is highly unfavorable, acetamide hydrolysis requires significant thermal energy to overcome the activation barrier[1]. Solution: Exploit the kinetic difference between ester and amide hydrolysis. Esters hydrolyze orders of magnitude faster than amides.

  • Lower the Temperature: Run the reaction strictly between 0°C and room temperature.

  • Attenuate the Base: Switch from NaOH to Lithium Hydroxide (LiOH). The lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester specifically, allowing for milder conditions.

  • Limit Equivalents: Use exactly 1.05 to 1.1 equivalents of base to prevent background cleavage once the ester is consumed.

Q2: Does the choice of solvent impact the stability of the acetamide? Expert Insight: Absolutely. The nucleophilicity of the hydroxide ion is highly dependent on its solvation shell. In purely aqueous systems, OH⁻ is heavily solvated via hydrogen bonding, making it less reactive. In purely polar aprotic solvents (like DMSO or DMF), hydroxide becomes "naked" and highly nucleophilic, which can accelerate unwanted amide cleavage. Solution: Use a mixed solvent system like THF/MeOH/H₂O (typically 3:1:1). Methanol acts as a phase transfer agent and helps solvate the hydroxide moderately, while THF solubilizes the organic substrate. This specific mixture provides a controlled environment that favors ester saponification over amide cleavage.

Q3: My substrate has a highly sterically hindered ester but an exposed acetamide. Standard LiOH saponification cleaves the acetamide first. What is the alternative? Expert Insight: When steric hindrance reverses the inherent kinetic preference, you must rely on alternative cleavage mechanisms that bypass the tetrahedral intermediate entirely. Solution: Consider using Potassium Trimethylsilanolate (KOTMS) in THF. KOTMS acts via a different mechanism, generating a trimethylsilyl ester intermediate which rapidly hydrolyzes upon aqueous workup, leaving amides completely intact.

Part 3: Quantitative Data Summaries

To guide your experimental design, refer to the following stability matrix. This table summarizes the relative hydrolysis rates and stability of acetamides versus esters under various basic conditions.

Functional GroupBase SystemTemperatureRelative Hydrolysis RateAcetamide Stability
Methyl Ester 1M NaOH (aq)60°CVery Fast (< 30 Mins)N/A
Acetamide 1M NaOH (aq)60°CModerate (2-4 Hours)Degraded
Methyl Ester LiOH, THF/MeOH/H₂O0°C to RTFast (1-2 Hours)N/A
Acetamide LiOH, THF/MeOH/H₂O0°C to RTExtremely Slow (Days)Excellent
Acetamide K₂CO₃, MeOH/H₂ORTNegligibleHighly Stable
Acetamide KOTMS, THFRTNegligibleHighly Stable

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation steps (LC-MS monitoring and specific quenching) to guarantee the preservation of the acetamide group during ester saponification.

Protocol: Selective Saponification of an Ester in the Presence of an Acetamide

Rationale: This protocol utilizes the kinetic window provided by LiOH in a mixed solvent system at low temperatures to selectively hydrolyze the ester while leaving the acetamide untouched.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v) to achieve a concentration of 0.1 M.

    • Causality: THF dissolves the organic molecule, water delivers the hydroxide, and MeOH homogenizes the mixture while moderating hydroxide nucleophilicity.

  • Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.

    • Causality: Suppressing thermal energy prevents the reaction from overcoming the high activation energy barrier required for amide hydrolysis[3].

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.1 eq) in one portion.

  • Validation & Monitoring (The Self-Validating Loop): Stir at 0°C for 1 hour. Take a 10 µL aliquot, quench with 10 µL of 10% Citric Acid, and analyze via LC-MS.

    • Self-Validation: You must observe the disappearance of the ester mass and the appearance of the carboxylic acid mass. If you detect the mass corresponding to the de-acetylated free amine, your conditions are too harsh; immediately proceed to step 5 to save the remaining material.

  • Quenching: Once LC-MS confirms ester consumption (>95%), quench the reaction strictly at 0°C by adding a mild acid, such as 10% aqueous Citric Acid, until the pH reaches 4-5.

    • Causality: Rapid neutralization prevents any background amide hydrolysis from occurring as the mixture warms up or concentrates.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Dissolve Substrate (THF/MeOH/H₂O) Cool Cool to 0°C (Kinetic Control) Start->Cool AddBase Add 1.1 eq LiOH·H₂O Cool->AddBase Monitor LC-MS Monitoring (Check for Amine Mass) AddBase->Monitor Monitor->Monitor Incomplete Quench Quench with Citric Acid (pH 4-5) Monitor->Quench Ester Consumed Extract Extract & Isolate (Intact Acetamide) Quench->Extract

Self-validating workflow for ester saponification preserving acetamide integrity.

References

  • Title: Chemistry of Amides: Mechanism Under Basic Conditions | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Amide Hydrolysis Using Acid Or Base | Source: Master Organic Chemistry | URL: [Link]

  • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism | Source: Chemistry Steps | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Aryl Iodides

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent paradoxes in cross-coupling chemistry: The Aryl Iodide Reactivity Para...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent paradoxes in cross-coupling chemistry: The Aryl Iodide Reactivity Paradox .

While aryl iodides possess the lowest bond dissociation energy among aryl halides—making them highly reactive toward oxidative addition—they frequently suffer from poor conversion, rapid catalyst death, and sluggish kinetics in Buchwald-Hartwig aminations ()[1]. This guide deconstructs the causality behind these failures and provides self-validating protocols to rescue your stalled reactions.

Diagnostic Data & Troubleshooting Matrix

Before adjusting your parameters, match your reaction's physical and analytical symptoms to the mechanistic root causes below.

Diagnostic SymptomMechanistic CauseCorrective Action
Rapid Pd Black Formation (<30 min) Iodide accumulation outpaces amine coordination, displacing ligands to form inactive

dimers which decompose into Pd black ()[2].
Increase Ligand:Pd ratio (e.g., 2:1 or 3:1). Switch to bulky bidentate ligands (e.g., Xantphos, BINAP).
Reaction Stalls at 30-40% Conversion Product inhibition or equilibrium bottleneck due to high

concentration in polar solvents stabilizing off-cycle species ()[1].
Switch to less polar solvents (Toluene, 1,4-Dioxane) to precipitate iodide salts. Add

to scavenge

()[3].
High Levels of Dehalogenation (Ar-H) Base is too strong (e.g., NaOtBu) causing

-hydride elimination from aliphatic amines, or reductive elimination is too slow.
Switch to a weaker base (e.g.,

,

). Ensure strictly anhydrous conditions.
No Conversion, Solution Remains Clear/Yellow Base is completely insoluble, or catalyst preactivation failed to generate the active

species.
Add a phase transfer catalyst, switch to a more soluble base (e.g., LHMDS), or preactivate Pd(II) to Pd(0) with DIBAL-H.

Frequently Asked Questions (Mechanistic Deep Dives)

Q1: Why does my reaction turn black within 15 minutes, yielding unreacted aryl iodide? A1: The black precipitate is "Palladium Black," an agglomeration of inactive Pd(0) nanoparticles. Because aryl iodides undergo oxidative addition so rapidly, they release a massive flux of iodide ions into the catalytic cycle. High local concentrations of iodide can displace phosphine ligands, forming highly stable, catalytically inactive iodide-bridged dipalladium complexes (e.g.,


 species) ()[2]. Without sufficient steric protection from the ligand, these complexes irreversibly decompose into Pd black.
Causality-Driven Solution: You must outcompete iodide coordination. Increase the ligand-to-palladium ratio to force the equilibrium back toward the active monoligated or biligated Pd species.

Q2: How does solvent polarity affect iodide poisoning? A2: Counterintuitively, highly polar solvents (like DMF or DMAc) are detrimental to aryl iodide aminations. Polar solvents stabilize the dissociated iodide ions, increasing their availability to coordinate with palladium and drive the catalyst off-cycle ()[1]. Causality-Driven Solution: Switch to less polar solvents like toluene. In non-polar media, the displaced iodide salts (e.g., NaI or CsI) are highly insoluble and precipitate out of solution, effectively removing the catalytic poison from the active homogeneous phase ()[2].

Q3: I've optimized the ligand and solvent, but conversion is still stuck. What is the "Silver Salt" additive strategy? A3: When standard optimizations fail, the addition of stoichiometric silver salts (e.g.,


 or 

) acts as an irreversible halide scavenger ()[3]. Silver reacts with the liberated iodide to form insoluble

(

). This thermodynamic sink completely removes the inhibitory iodide from the system, preventing dimer formation and often allowing the reaction to proceed at significantly lower temperatures.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successful.

Protocol A: Standard Optimization for Aryl Iodides (Low-Polarity System)

Use this protocol as your first-line defense against iodide poisoning.

  • Catalyst Preactivation: In an oven-dried Schlenk flask under argon, combine

    
     (1.0 mol%) and Xantphos (3.0 mol% - note the 1.5x excess relative to Pd) in 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
    
    • Validation Checkpoint: Observe the color transition. A shift from dark purple/brown to a clear, bright yellow/orange indicates successful generation of the active

      
       species. If the solution remains dark or turbid, ligand coordination has failed; re-evaluate reagent purity.
      
  • Reagent Assembly: Add the aryl iodide (1.0 equiv) and the amine (1.2 equiv).

    • Validation Checkpoint: Withdraw a 10 µL

      
       baseline sample for GC-MS. This establishes the exact ratio of starting materials before base addition, ensuring any subsequent loss of Ar-I is due to catalysis, not evaporation or side-reactions.
      
  • Base Addition & Heating: Add

    
     (1.5 equiv) and heat the mixture to 80°C.
    
    • Validation Checkpoint (t=30 mins): Extract a 20 µL aliquot, quench in wet EtOAc, and analyze via GC-MS.

      • Success: Product peak emerges; Ar-I decreases.

      • Failure (Pd Black + Unreacted Ar-I): Iodide poisoning has occurred. Abort and switch to Protocol B.

Protocol B: Halide-Scavenging Protocol (Silver Additive)

Use this protocol when Protocol A fails due to extreme iodide inhibition.

  • Halide Scavenger Integration: Follow Step 1 and 2 of Protocol A. Before heating, add

    
     (1.1 equiv relative to Ar-I) alongside the base.
    
  • Reaction Execution: Heat the mixture to 70°C. Crucial: Wrap the flask in aluminum foil to prevent light-induced degradation of the silver salts.

    • Validation Checkpoint (t=60 mins): Stop stirring briefly. The formation of a distinct, heavy yellowish precipitate (

      
      ) at the bottom of the flask visually confirms that the halide scavenging mechanism is actively protecting the palladium cycle ()[3]. Proceed with standard aqueous workup.
      

Mechanistic & Workflow Visualizations

Diagram 1: The Aryl Iodide Deactivation Pathway

This diagram illustrates the divergence between the productive catalytic cycle and the iodide-induced off-cycle deactivation pathway.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(I)L_n Pd0->OxAdd + Ar-I AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Base Dimer Off-Cycle Deactivation Iodide-Bridged Pd Dimer OxAdd->Dimer Excess I⁻ Accumulation Ligand Displacement RedElim Reductive Elimination Product Formation AmineCoord->RedElim RedElim->Pd0 Regenerates Pd(0) Product Arylamine Product RedElim->Product PdBlack Catalyst Death Palladium Black Dimer->PdBlack Irreversible Decomposition

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the iodide-induced deactivation.

Diagram 2: Troubleshooting Decision Tree

Follow this logical workflow to rescue stalled aryl iodide aminations.

Troubleshooting Start Poor Conversion with Ar-I CheckPd Is Palladium Black forming rapidly? Start->CheckPd YesPd Yes (Catalyst Poisoning) CheckPd->YesPd NoPd No (Cycle Stalled) CheckPd->NoPd Action1 Increase Ligand:Pd Ratio (e.g., 2:1 or 3:1) YesPd->Action1 Action2 Switch to Non-Polar Solvent (e.g., Toluene) YesPd->Action2 Action4 Check Base Solubility (Switch to Cs2CO3 or NaOtBu) NoPd->Action4 Action5 Check Steric Hindrance (Use less bulky ligand) NoPd->Action5 Action3 Add Halide Scavenger (e.g., AgOTf or Ag2CO3) Action2->Action3 If still failing

Caption: Step-by-step decision tree for troubleshooting poor conversion in aryl iodide aminations.

References

  • Fagnou, K., et al. "Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides". Academia.edu. Available at:[Link]

  • NIH/PMC. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay". Available at:[Link]

Sources

Optimization

Solvent selection for 2-(4-Iodophenyl)acetamide reactions (DMF vs Dioxane)

An in-depth guide to selecting and troubleshooting solvents is crucial for the successful synthesis and development of novel chemical entities. For reactions involving 2-(4-Iodophenyl)acetamide, particularly in widely-us...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to selecting and troubleshooting solvents is crucial for the successful synthesis and development of novel chemical entities. For reactions involving 2-(4-Iodophenyl)acetamide, particularly in widely-used palladium-catalyzed cross-coupling reactions, the choice between N,N-Dimethylformamide (DMF) and 1,4-Dioxane is a critical decision that significantly impacts reaction efficiency, product purity, and scalability.

This technical support center provides a detailed comparison, troubleshooting guide, and frequently asked questions to assist researchers, scientists, and drug development professionals in making informed decisions and overcoming common challenges associated with these two versatile solvents.

Solvent Properties at a Glance: DMF vs. Dioxane

A fundamental understanding of the physicochemical properties of each solvent is the first step in rational solvent selection. While both are common in cross-coupling chemistry, their distinct characteristics dictate their suitability for specific reaction conditions.

PropertyN,N-Dimethylformamide (DMF)1,4-Dioxane
Molecular Formula C₃H₇NO[1]C₄H₈O₂[2]
Molar Mass 73.09 g/mol [1]88.11 g/mol [2]
Boiling Point 153 °C (307 °F)[1]101 °C (214 °F)[3][4]
Melting Point -61 °C (-78 °F)[1]11.8 °C (53.2 °F)[5]
Density 0.944 g/cm³ at 20°C[1]1.033 g/cm³ at 20°C[5]
Solvent Class Polar Aprotic[1][6][7]Non-polar/Weakly Polar Aprotic Ether[3][4]
Dielectric Constant 36.7 at 25°C2.2 at 25°C
Solubility in Water Miscible[1][6][8]Miscible[3][4][5]
Key Hazard Reproductive toxicityForms explosive peroxides upon storage[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with 2-(4-Iodophenyl)acetamide, with a focus on how the solvent choice could be the root cause.

Issue 1: Low or No Product Yield

Question: My Suzuki/Buchwald-Hartwig reaction is sluggish or has failed completely. Could my solvent be the problem?

Answer: Yes, the solvent is a critical parameter and can be the source of low yield for several reasons.

In DMF:

  • Catalyst Deactivation: Although DMF is a polar aprotic solvent that can dissolve a wide range of substrates and salts, its high polarity and coordinating ability can sometimes influence the catalytic species in unexpected ways.[10][11] At elevated temperatures, DMF can decompose into dimethylamine and formic acid, which can react with your starting materials or catalyst.[1][7]

  • Reagent Purity: The high polarity of DMF makes it hygroscopic. Water contamination can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[12]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous DMF or dry the solvent over molecular sieves.

    • Degas Thoroughly: Oxygen can deactivate the palladium catalyst and oxidize phosphine ligands.[10] Sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before use.

    • Moderate Temperature: While a high boiling point is an advantage, running the reaction at the lowest effective temperature (e.g., 80-100 °C) can minimize solvent decomposition.[10]

In Dioxane:

  • Peroxide Contamination: Dioxane is notorious for forming explosive peroxides upon exposure to air and light.[9] These peroxides are strong oxidizing agents that will readily deactivate the Pd(0) catalyst.

  • Poor Solubility: Dioxane is significantly less polar than DMF. If your base (e.g., K₃PO₄, K₂CO₃) or other inorganic salts have poor solubility, the reaction can be slow or incomplete.[10]

  • Troubleshooting Steps:

    • Test for Peroxides: ALWAYS test for peroxides before using dioxane, especially from a previously opened bottle. (See protocol below).

    • Purify if Necessary: If peroxides are present, pass the solvent through a column of activated alumina to remove them.[13][14][15]

    • Consider a Co-Solvent: For solubility issues, a mixture of dioxane and water (e.g., 4:1 or 5:1) is often used in Suzuki reactions to help dissolve the base and boronic acid.[16]

    • Ensure Anhydrous and Degassed Conditions: Like DMF, dioxane should be dry and free of oxygen for optimal results in cross-coupling reactions.[17]

Issue 2: Formation of Side Products

Question: I'm observing significant side product formation, such as homocoupling or dehalogenation. How is this related to my solvent choice?

Answer: The solvent profoundly influences the relative rates of desired and undesired reaction pathways.

In DMF:

  • Dehalogenation: The reduction of the aryl iodide (2-(4-Iodophenyl)acetamide) to the corresponding arene (2-phenylacetamide) can be a significant side reaction. DMF itself can sometimes act as a hydride source, especially at high temperatures.

  • Nucleophilic Attack: As mentioned, DMF decomposition produces dimethylamine, a nucleophile that can potentially react with electrophilic partners in your reaction mixture.[1]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: This is the most effective way to minimize DMF decomposition.

    • Screen Bases: Switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ if you suspect amine-related side products.[10]

In Dioxane:

  • Homocoupling: The dimerization of your aryl halide or coupling partner (e.g., boronic acid) can be more prevalent in less polar solvents like dioxane. This is often due to a slower rate of the desired cross-coupling pathway, allowing side reactions to compete.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be cleaved to the corresponding arene. This is often exacerbated by the presence of water and can be more significant if the transmetalation step is slow.[12]

  • Troubleshooting Steps:

    • Optimize Catalyst/Ligand: The choice of ligand is critical. A more electron-rich and bulky ligand can promote the desired reductive elimination step over side reactions.

    • Use Fresh Reagents: Ensure your boronic acid is fresh and of high purity to minimize protodeboronation.[12]

Issue 3: Difficulty with Product Isolation and Work-up

Question: I'm struggling to remove my solvent after the reaction is complete. What is the best procedure for DMF or Dioxane?

Answer: The high boiling points and water miscibility of both solvents present unique challenges during work-up.

Removing DMF:

  • The Challenge: DMF has a very high boiling point (153 °C) and is fully miscible with water, making it difficult to remove by simple extraction or rotary evaporation.[1][8]

  • Effective Solutions:

    • Aqueous Washes: This is the most common method. Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).[18][19] Wash the organic layer multiple times with water (5-10 times the volume of DMF) to partition the DMF into the aqueous phase.[20][21]

    • Brine or LiCl Wash: To improve the efficiency of the aqueous wash, use a 5% LiCl aqueous solution or saturated brine for the first few washes.[18][21] The salts help to break the miscibility and pull the polar DMF into the water layer.

    • Precipitation: If your product has low solubility in water, you can slowly add the DMF reaction mixture to a large volume of ice-cold water. The product may precipitate out and can be collected by filtration.[18]

Removing Dioxane:

  • The Challenge: Dioxane has a high boiling point (101 °C) and is also miscible with water, which can lead to the formation of emulsions during aqueous work-up.[3][4][21]

  • Effective Solutions:

    • Dilution and Washing: As with DMF, dilute the reaction mixture with a significant volume of an immiscible organic solvent (e.g., EtOAc) before washing with water. This helps to force the dioxane into the aqueous layer.[21]

    • Brine Wash: A final wash with saturated brine helps to remove residual water from the organic layer and can aid in breaking any emulsions that have formed.

    • Rotary Evaporation: Dioxane can be removed by rotary evaporation, but it may require a good vacuum and a slightly elevated water bath temperature compared to lower-boiling solvents like THF or DCM.

Visualization of Workflows

Workup_Comparison cluster_dmf DMF Work-up cluster_dioxane Dioxane Work-up dmf_start Reaction in DMF dmf_dilute Dilute with EtOAc/Ether dmf_start->dmf_dilute dmf_wash Wash with H₂O or 5% LiCl (aq) (5-10x) dmf_dilute->dmf_wash dmf_brine Wash with Brine dmf_wash->dmf_brine dmf_dry Dry (Na₂SO₄/MgSO₄) dmf_brine->dmf_dry dmf_conc Concentrate dmf_dry->dmf_conc diox_start Reaction in Dioxane diox_dilute Dilute with EtOAc diox_start->diox_dilute diox_wash Wash with H₂O (3-5x) diox_dilute->diox_wash diox_brine Wash with Brine (Breaks Emulsions) diox_wash->diox_brine diox_dry Dry (Na₂SO₄/MgSO₄) diox_brine->diox_dry diox_conc Concentrate diox_dry->diox_conc

Caption: Comparison of typical aqueous work-up procedures for DMF and Dioxane.

Frequently Asked Questions (FAQs)

Q1: When should I choose DMF over Dioxane for a cross-coupling reaction? A: Choose DMF when dealing with poorly soluble starting materials or when using inorganic bases like K₂CO₃ or K₃PO₄ that require a highly polar medium to be effective.[10] DMF's high dielectric constant can stabilize polar intermediates and transition states in the catalytic cycle, potentially accelerating the reaction.[22][23] It is a common solvent for Heck reactions.[24]

Q2: In what scenarios is Dioxane a better choice? A: Dioxane is an excellent choice for reactions that are sensitive to highly coordinating solvents or when there's a risk of solvent-related side reactions, which can occur with DMF at high temperatures. It is a very common and often preferred solvent for Suzuki and Buchwald-Hartwig amination reactions.[17][25] Its lower polarity can sometimes offer different selectivity compared to DMF.[11]

Q3: How do I properly prepare these solvents for a sensitive Pd-catalyzed reaction? A: Both solvents must be anhydrous and deoxygenated for best results.

  • Drying: Use activated 3Å or 4Å molecular sieves for 24 hours.

  • Degassing: The most common method is to sparge the solvent with a stream of inert gas (argon or nitrogen) for 20-30 minutes. For highly sensitive reactions, several freeze-pump-thaw cycles can be performed to more thoroughly remove dissolved oxygen.[10]

Solvent_Prep_Workflow start Solvent Bottle peroxide_test Dioxane Only: Test for Peroxides start->peroxide_test remove_peroxides Pass through Activated Alumina peroxide_test->remove_peroxides Positive dry_solvent Add Molecular Sieves (24h) peroxide_test->dry_solvent Negative remove_peroxides->dry_solvent degas_solvent Sparge with Ar/N₂ (20-30 min) dry_solvent->degas_solvent ready Solvent Ready for Use degas_solvent->ready

Caption: General workflow for preparing anhydrous, degassed solvents.

Q4: What is the safest way to handle Dioxane and its peroxide risk? A: Dioxane is a peroxide-forming chemical and requires strict handling protocols.[9]

  • Date Bottles: Write the date received and the date opened on every bottle.

  • Storage: Store in a cool, dark, and dry place, away from heat and light.

  • Test Routinely: Test for peroxides before each use if the bottle has been open for more than a few months.[13] Do not use if crystals are visible around the cap, as these could be explosive peroxides.[13]

  • Dispose Promptly: Dispose of old bottles of dioxane according to your institution's hazardous waste guidelines.

Experimental Protocols

Protocol 1: Peroxide Test for 1,4-Dioxane

This protocol uses commercially available test strips, which are suitable for routine screening.[13]

  • Obtain peroxide test strips (e.g., from MilliporeSigma or other suppliers).

  • Take a small aliquot (approx. 1-2 mL) of the dioxane to be tested.

  • Dip the test strip into the dioxane for 1 second.

  • Allow the strip to sit for the time specified by the manufacturer (typically 15-60 seconds).

  • Compare the color of the test pad to the color chart on the vial. If the color indicates the presence of peroxides, the solvent must be purified before use.

Protocol 2: General Procedure for Suzuki Coupling of 2-(4-Iodophenyl)acetamide

This protocol provides a general starting point. Optimization of base, ligand, and temperature will likely be necessary.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-(4-Iodophenyl)acetamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[12]

  • Solvent Addition: Add the anhydrous, degassed solvent (DMF or 1,4-Dioxane, approx. 0.1 M concentration) via syringe. If using a dioxane/water mixture, the water should also be degassed.[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or ligand to the flask under a positive flow of inert gas.[12]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Follow the appropriate work-up procedure for DMF or Dioxane as described in the troubleshooting section above.

References

  • DMF: how to remove it from reaction mixture? - ResearchGate. Available from: [Link]

  • Dimethylformamide (DMF) - Aditya Dye Chem. Available from: [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. Available from: [Link]

  • Solvent: 1,4-dioxane - Department of Chemistry : University of Rochester. Available from: [Link]

  • Dimethylformamide – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Removing DMF : r/chemistry - Reddit. Available from: [Link]

  • Removing Sticky Reagents. Available from: [Link]

  • 1,4-Dioxane - Wikipedia. Available from: [Link]

  • Dimethylformamide - Wikipedia. Available from: [Link]

  • How to remove DMF from reaction mixture in room temperature ? | ResearchGate. Available from: [Link]

  • Dimethylformamide - Technical Data Sheet - kian resin chemical company. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available from: [Link]

  • Working Safely with Peroxide Forming Compounds - Safety & Risk Services. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]

  • General categories of compounds known to auto-oxidize to form peroxides: Control and Safe Use of Peroxide Formers. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

  • Heck Reaction—State of the Art - MDPI. Available from: [Link]

  • 1, 4-DIOXANE - Sanjay Chemicals (India) Pvt. Ltd.. Available from: [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Peroxide-Forming Chemicals - Division of Research Safety - Illinois. Available from: [Link]

  • 1,4-Dioxane - Enviro Wiki. Available from: [Link]

  • 1,4-Dioxane - Standard Operating Procedure. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • PEROXIDE REMOVAL FROM DIOXANE - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

  • Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin | Journal of the American Chemical Society. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available from: [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Heck reaction - Wikipedia. Available from: [Link]

  • Physical and chemical properties of 1,4-dioxane. - ResearchGate. Available from: [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. Available from: [Link]

  • Characteristic parameters of the DMF and 1,4-dioxane solvent. - ResearchGate. Available from: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: IR Characterization of Amide and Aryl Iodide Moieties

Executive Summary & Application Scope In drug discovery and development, the rapid identification of functional groups during intermediate synthesis is critical. While NMR remains the structural gold standard, Infrared (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

In drug discovery and development, the rapid identification of functional groups during intermediate synthesis is critical. While NMR remains the structural gold standard, Infrared (IR) Spectroscopy offers a faster, non-destructive "fingerprint" for specific moieties.

This guide compares the diagnostic utility of IR spectroscopy for two distinct functional groups often encountered in small molecule therapeutics: Amides (highly diagnostic, strong dipoles) and Aryl Iodides (challenging, weak dipoles, low-frequency).

Key Takeaway: IR is the primary rapid screening tool for amide bond formation / hydrolysis but acts as a secondary confirmation tool for aryl iodides, often requiring specialized Far-IR or Raman techniques for definitive assignment.

Deep Dive: The Amide "Gold Standard"

The amide group (


) exhibits some of the most characteristic and intense bands in the IR spectrum due to the high polarity of the carbonyl bond and the resonance participation of the nitrogen lone pair.
Characteristic Bands & Assignments[1]

The "Amide I" band is the single most useful diagnostic peak for this group. However, its position is highly sensitive to the physical state (solid vs. solution) and hydrogen bonding.[1]

Table 1: Characteristic Amide IR Bands

Band NameFrequency Range (cm⁻¹)Dominant Vibration ModeDiagnostic Utility
Amide A 3200 – 3500N-H Stretch (Resonance with Overtone)High. Doublet for primary (

), Singlet for secondary (

). Absent in tertiary.
Amide I 1650 – 1690 C=O[2] Stretch (80%) + C-N StretchCritical. The most intense band. Lower frequency than ketones/esters due to resonance.[1]
Amide II 1550 – 1640N-H Bend (60%) + C-N StretchMedium. Strong in secondary amides; often overlaps with aromatic C=C ring modes.
Amide III 1200 – 1350Mixed: N-H Bend + C-N StretchLow. Complex coupling; difficult to assign in small molecules without isotopic labeling.
The Hydrogen Bonding Shift (Field Insight)
  • Solid State (KBr/ATR): Amides typically exist as hydrogen-bonded dimers or polymers. This weakens the C=O bond, shifting the Amide I band to lower frequencies (~1650 cm⁻¹ ).

  • Dilute Solution (CHCl₃): Hydrogen bonds break. The Amide I band shifts to higher frequencies (~1690 cm⁻¹ ).[1]

  • Differentiation: To distinguish a secondary amide from a ketone (both ~1700 cm⁻¹), check the Amide II region. Ketones lack the N-H bending mode at 1550–1640 cm⁻¹.

Deep Dive: The Aryl Iodide "Blind Spot"

Detecting aryl iodides (


) via standard IR is significantly more difficult than detecting amides. The large mass of the iodine atom lowers the stretching frequency into the Far-IR region, often outside the range of standard benchtop detectors.
The Halogen Mass Effect

Hooke's Law dictates that vibrational frequency (


) is inversely proportional to the reduced mass (

) of the atoms involved:

As the halogen mass increases (F

Cl

Br

I), the C-X stretch moves to lower wavenumbers.

Table 2: Aryl Halide Frequency Comparison

HalogenC-X Stretch Frequency (cm⁻¹)Detection Difficulty (Standard IR)Alternatives
Aryl-F 1100 – 1250Easy (Fingerprint region)¹⁹F NMR
Aryl-Cl 1000 – 1100Moderate (Strong bands)Mass Spec
Aryl-Br 500 – 650Difficult (Near cutoff)Mass Spec
Aryl-I 200 – 500 Very Difficult (Often invisible) Raman , Far-IR
The "Fingerprint" Problem

For Aryl Iodides, the fundamental C-I stretch usually appears below 500 cm⁻¹ .

  • Standard ATR (Diamond/ZnSe): Cutoff is typically 525–600 cm⁻¹ . You will likely miss the fundamental C-I stretch entirely.

  • Indirect Evidence: You must rely on ring vibration shifts. Iodobenzene derivatives often show a mass-sensitive ring deformation band around 1050–1070 cm⁻¹ , but this is not unique and can be confused with other substituents.

Experimental Protocols

To maximize data integrity, the choice of sampling technique is paramount.

Protocol A: Standard Screening (Amides)
  • Technique: Diamond ATR (Attenuated Total Reflectance).

  • Why: Amide bands are strong; surface contact is sufficient.

  • Steps:

    • Clean crystal with isopropanol. Background scan (air).

    • Apply solid sample.[1] Apply high pressure (clamp) to ensure contact.

    • Scan 4000–600 cm⁻¹.

    • Validation: Look for the Amide I/II pair.[3] If Amide I is >1700 cm⁻¹, suspect non-H-bonded state or ester contamination.

Protocol B: Low-Frequency Detection (Aryl Iodides)
  • Technique: Transmission KBr Pellet or CsI Pellet.

  • Why: KBr is transparent down to ~400 cm⁻¹; CsI is transparent to ~200 cm⁻¹. ATR crystals (ZnSe/Diamond) absorb too much energy in the region where C-I stretches occur.

  • Steps:

    • Mix 1–2 mg of sample with 100 mg dry KBr (spectroscopic grade).

    • Grind to fine powder (reduces scattering/Christiansen effect).

    • Press into a transparent disk using a hydraulic press (10 tons).

    • Scan 4000–400 cm⁻¹ (or lower if using CsI optics).

    • Validation: Look for a medium-to-strong band in the 400–500 cm⁻¹ region. If absent, the moiety may not be Iodide.

Diagnostic Workflow (Decision Logic)

The following diagram illustrates the logical flow for confirming these groups, highlighting the equipment limitations for Aryl Iodides.

IR_Workflow Start Unknown Sample Analysis Check_Region1 Check 1600-1700 cm⁻¹ (Carbonyl Region) Start->Check_Region1 Amide_Decision Strong Band 1640-1690 cm⁻¹? Check_Region1->Amide_Decision Check_AmideII Check 1550-1640 cm⁻¹ (Amide II Band) Amide_Decision->Check_AmideII Yes Check_Halide Suspect Aryl Iodide? Amide_Decision->Check_Halide No Amide_Confirmed AMIDE CONFIRMED (Primary/Secondary) Check_AmideII->Amide_Confirmed Band Present Ketone_Likely Ketone/Ester Likely (No N-H Bend) Check_AmideII->Ketone_Likely Band Absent ATR_Limit Using Standard ATR (Diamond/ZnSe)? Check_Halide->ATR_Limit Warning WARNING: C-I Stretch (200-500 cm⁻¹) Likely Invisible ATR_Limit->Warning Yes Switch_Method Switch to KBr/CsI Transmission or Raman ATR_Limit->Switch_Method No (or Switch) Warning->Switch_Method Required Far_IR_Check Check 200-500 cm⁻¹ Switch_Method->Far_IR_Check Iodide_Confirmed ARYL-IODIDE CONFIRMED Far_IR_Check->Iodide_Confirmed Band Present

Figure 1: Decision logic for distinguishing Amides and Aryl Iodides, emphasizing the instrumental cutoff limitations for Iodide detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for band assignments).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Iodobenzene. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source for Amide I/II/III detailed assignments). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Detailed tables on halogenated hydrocarbons). Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-(4-Iodophenyl)acetamide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-(4-Iodophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-(4-Iodophenyl)acetamide, a versatile building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of 2-(4-Iodophenyl)acetamide, culminating in a fully validated, stability-indicating method.

Understanding the Analyte: The Foundation of Method Development

Before a single vial is loaded onto an autosampler, a thorough understanding of the analyte's physicochemical properties is essential. 2-(4-Iodophenyl)acetamide (Figure 1) is a halogenated aromatic acetamide. Its structure confers moderate lipophilicity (predicted logP of 1.8-2.5) and low to moderate aqueous solubility.[1] The presence of the iodophenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice. The amide functionality suggests a neutral character under typical reversed-phase HPLC conditions, although its protonation or deprotonation at extreme pH values should be considered.

Figure 1: Chemical Structure of 2-(4-Iodophenyl)acetamide

Strategic Approach to Method Development: A Comparative Analysis

The goal of this method development was to achieve a stability-indicating assay capable of separating 2-(4-Iodophenyl)acetamide from its potential process-related impurities and degradation products. Our strategy involved a systematic evaluation of stationary and mobile phases.

The Critical Choice: Stationary Phase Selection

The heart of an HPLC separation lies in the column. For an aromatic and halogenated compound like 2-(4-Iodophenyl)acetamide, several stationary phase chemistries present viable options. We compared the three most logical choices: a traditional C18, a Phenyl, and a Pentafluorophenyl (PFP) column.

  • C18 (ODS) Columns: These are the workhorses of reversed-phase chromatography, separating primarily based on hydrophobicity. While a good starting point, their selectivity for structurally similar aromatic compounds can sometimes be limited.

  • Phenyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[2][3][4] This can be particularly effective for separating compounds with aromatic moieties.

  • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of hydrophobic, aromatic, and dipole-dipole interactions. They are especially well-suited for the separation of halogenated compounds and positional isomers.[2][5][6]

To evaluate these, a scouting gradient was run on each column using a mixture of methanol and water with 0.1% formic acid.

dot graph MethodDevelopmentWorkflow { layout=neato; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Analyte [label="Analyte Characterization\n(2-(4-Iodophenyl)acetamide)", fillcolor="#FBBC05"]; Column_Screening [label="Column Screening\n(C18, Phenyl, PFP)"]; Mobile_Phase_Opt [label="Mobile Phase Optimization\n(ACN vs. MeOH, pH)"]; Optimized_Method [label="Optimized Isocratic Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Method Validation (ICH Q2(R1))"]; Final_Method [label="Final Validated Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyte -> Column_Screening [label="Informs Initial Choices"]; Column_Screening -> Mobile_Phase_Opt [label="Selects Best Stationary Phase"]; Mobile_Phase_Opt -> Optimized_Method [label="Refines Separation"]; Optimized_Method -> Validation [label="Confirms Suitability"]; Validation -> Final_Method [label="Establishes Reliability"]; } caption: "Systematic workflow for HPLC method development."

Mobile Phase Optimization: The Key to Fine-Tuning Selectivity

The choice of organic modifier and the pH of the aqueous phase are powerful tools for manipulating selectivity.

  • Acetonitrile (ACN) vs. Methanol (MeOH): While both are common reversed-phase solvents, they can provide different selectivities. Methanol is a protic solvent capable of hydrogen bonding, whereas aprotic acetonitrile interacts primarily through dipole-dipole forces. For phenyl columns, methanol is often preferred as acetonitrile's π-electron system can weaken the π-π interactions between the analyte and the stationary phase.[2]

  • pH and Buffering: Since 2-(4-Iodophenyl)acetamide is a neutral compound, significant pH adjustments are not expected to drastically alter its retention. However, to ensure method robustness and consistent peak shapes, especially for any potential acidic or basic impurities, a buffered mobile phase or the addition of an acid modifier like formic or phosphoric acid is recommended.[7][8]

Comparative Experimental Results

The following table summarizes the key performance attributes observed during the initial screening. The analysis was performed on a standard HPLC system with UV detection at 254 nm. The sample contained 2-(4-Iodophenyl)acetamide spiked with anticipated impurities (see Section 4).

Stationary PhaseOrganic ModifierResolution (Critical Pair)Tailing Factor (API)Analysis Time (min)Observations
C18 Acetonitrile1.41.312Acceptable retention, but co-elution of two minor impurities.
C18 Methanol1.61.215Slightly improved resolution, but longer run time.
Phenyl Acetonitrile1.81.114Better separation of impurities than C18, but some peak fronting.
Phenyl Methanol 2.2 1.0 12 Excellent resolution and peak shape. Optimal balance of performance.
PFP Acetonitrile2.01.113Good separation, comparable to Phenyl/Methanol but with slightly less retention.
PFP Methanol2.11.114Very good resolution, but longer analysis time than Phenyl/Methanol.

Based on this comparative data, the Phenyl column with a methanol/water mobile phase was selected for further optimization and validation due to its superior resolution of the critical impurity pair and excellent peak symmetry for the main component, all within a reasonable analysis time.

The Optimized and Validated HPLC Method

The following method was established and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][5][7][9][10]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

  • Column: Phenyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 12 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-(4-Iodophenyl)acetamide and dissolve in 10 mL of a 50:50 mixture of methanol and water to obtain a 1 mg/mL stock solution. Further dilute as required.

Method Validation: Ensuring Trustworthiness

A rigorous validation study was conducted to demonstrate that the analytical procedure is suitable for its intended purpose.[9]

dot graph ValidationWorkflow { rankdir=TB; node [shape=parallelogram, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Specificity [label="Specificity\n(Forced Degradation)"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy\n(Spike Recovery)"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; Robustness [label="Robustness\n(Flow, Temp, %MeOH)"]; LOD_LOQ [label="LOD & LOQ"]; Validated [label="Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Specificity -> Linearity -> Accuracy -> Precision -> Robustness -> LOD_LOQ -> Validated; } caption: "Workflow for the validation of the analytical method."

Validation Summary:

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the API and impurities. Peak purity index > 0.999.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 for API and impurities.Pass (r² > 0.999)
Accuracy 98.0% - 102.0% recovery for API and impurities.Pass (99.2% - 101.5%)
Precision RSD ≤ 2.0% for repeatability and intermediate precision.Pass (RSD < 1.0%)
Limit of Detection (LOD) Signal-to-Noise ratio of ~3.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10.0.03 µg/mL
Robustness RSD ≤ 2.0% after minor changes in method parameters.Pass

Impurity Profiling and Forced Degradation Studies

A stability-indicating method must be able to separate the API from any potential impurities and degradation products.

Potential Process-Related Impurities

Based on the likely synthesis of 2-(4-Iodophenyl)acetamide from 4-iodophenylacetic acid and ammonia, the following potential impurities were considered:

  • Impurity A: 4-Iodophenylacetic acid (unreacted starting material)

  • Impurity B: N,N-bis(2-(4-iodophenyl)acetyl)amine (over-reaction product)

  • Impurity C: 2-Phenylacetamide (potential starting material impurity)

The developed method successfully resolved 2-(4-Iodophenyl)acetamide from these potential impurities.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions as recommended by ICH guidelines.

Protocol for Forced Degradation: A solution of 2-(4-Iodophenyl)acetamide (0.1 mg/mL) was subjected to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Results: The compound showed significant degradation under basic and oxidative conditions, with minor degradation under acidic conditions. It was stable under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, and the peak purity of the 2-(4-Iodophenyl)acetamide peak remained greater than 0.999, confirming the method's specificity and stability-indicating capabilities.

Conclusion

The systematic development process detailed in this guide led to a robust and reliable reversed-phase HPLC method for the purity determination of 2-(4-Iodophenyl)acetamide. The comparative analysis demonstrated the superior performance of a Phenyl stationary phase with a methanol-based mobile phase for this specific application, highlighting the importance of looking beyond standard C18 columns for aromatic and halogenated analytes. The subsequent validation, conducted in accordance with ICH Q2(R1) guidelines, and the successful separation of the API from process-related impurities and forced degradation products, firmly establishes this method as stability-indicating and suitable for its intended use in a regulated pharmaceutical environment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • ACE. ACE C18-PFP technical brochure. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Waters. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link]

  • Elsevier. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition. Available at: [Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Available at: [Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at: [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available at: [Link]

  • Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

  • PubMed. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. Available at: [Link]

Sources

Validation

Comparative Guide: 2-(4-Iodophenyl)acetamide vs. 2-(4-Bromophenyl)acetamide in Pd-Catalyzed Cross-Coupling

Executive Summary In medicinal chemistry and scaffold synthesis, the choice between 2-(4-iodophenyl)acetamide (4-I-PA) and 2-(4-bromophenyl)acetamide (4-Br-PA) is a trade-off between reactivity and stability/cost . 4-I-P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and scaffold synthesis, the choice between 2-(4-iodophenyl)acetamide (4-I-PA) and 2-(4-bromophenyl)acetamide (4-Br-PA) is a trade-off between reactivity and stability/cost .

  • 4-I-PA is the high-performance candidate. It undergoes oxidative addition rapidly, often at room temperature, making it ideal for mild couplings with sensitive substrates or deactivated partners. However, it is light-sensitive and significantly more expensive.

  • 4-Br-PA is the workhorse. It requires elevated temperatures (60–80°C) or specialized ligands to achieve comparable conversion rates but offers superior shelf-stability and cost-efficiency for scale-up.

This guide analyzes the mechanistic divergence of these two aryl halides to empower researchers to select the correct precursor for their specific synthetic pathway.

Structural & Mechanistic Foundation

Both molecules share a phenylacetamide core, where the amide functionality is insulated from the aromatic ring by a methylene group (


). Consequently, the electronic influence of the amide on the halogen is minimal (weakly inductive). The reactivity difference is driven almost exclusively by the Carbon-Halogen (C-X) bond strength .
Bond Dissociation Energy (BDE)

The fundamental driver for the reactivity disparity is the bond dissociation energy.[1] The C-I bond is significantly weaker and longer than the C-Br bond, facilitating faster homolytic and heterolytic cleavage.

Parameter4-I-PA (Iodide)4-Br-PA (Bromide)Impact on Reactivity
C-X BDE ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition ~1000x faster.
Bond Length 2.10 Å1.90 ÅLonger bond = greater steric accessibility for the catalyst.
Leaving Group Excellent (

)
Good (

)
Iodide is a softer, better leaving group.
The Rate-Determining Step (RDS)

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the catalytic cycle consists of three main steps: Oxidative Addition, Transmetallation, and Reductive Elimination.

  • For 4-Br-PA: The Oxidative Addition of the Ar-Br bond to Pd(0) is typically the Rate-Determining Step (RDS). This barrier requires thermal energy (heat) or electron-rich ligands to overcome.

  • For 4-I-PA: Oxidative addition is rapid. The RDS often shifts to Transmetallation . This allows the reaction to proceed at lower temperatures, but it also means the active Pd(II)-Ar species accumulates, potentially leading to dehalogenation side reactions if the nucleophile (boronic acid) is slow to react.

Visualization: Mechanistic Divergence

The following diagram illustrates the catalytic cycle, highlighting where the reactivity of the two analogs diverges.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA_Complex Pd(II)-Ar-X Complex (Oxidative Addition Product) Pd0->OA_Complex FAST for Iodide SLOW for Bromide (RDS) TM_Complex Pd(II)-Ar-Nu Complex (Transmetallation Product) OA_Complex->TM_Complex Transmetallation (Often RDS for Iodide) TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Nu) + Pd(0) ArI 4-I-PA (Iodide) ArI->OA_Complex ArBr 4-Br-PA (Bromide) ArBr->OA_Complex

Figure 1: The Catalytic Cycle. Note that for the Bromide, the first step (Oxidative Addition) is the bottleneck, requiring heat. For the Iodide, this step is facile.

Comparative Reactivity Matrix

The following table summarizes experimental expectations for a standard Suzuki coupling (e.g., with Phenylboronic acid).

Feature2-(4-Iodophenyl)acetamide2-(4-Bromophenyl)acetamide
Standard Catalyst Pd(PPh3)4 or Pd(OAc)2 (Simple)Pd(dppf)Cl2 or Pd2(dba)3 + S-Phos (Active)
Temperature 25°C - 40°C (Room Temp possible)60°C - 90°C (Heat required)
Reaction Time 1 - 4 Hours6 - 24 Hours
Base Compatibility Weak bases (Na2CO3, K3PO4)Stronger bases often helpful (Cs2CO3, KOtBu)
Solvent Systems DMF, DMSO, MeOH/DCM (High solubility)Toluene/Water (Requires heat for solubility)
Side Reactions Homocoupling (Ar-Ar) if transmetallation is slow.[2]Protodehalogenation (Ar-H) if reaction is too slow.
Light Stability Poor (Degrades to iodine/radicals)Excellent (Stable solid)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . It includes a "Split-Stream" decision point based on the halogen used.

Reagents:

  • Substrate: 1.0 equiv (4-I-PA or 4-Br-PA)

  • Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid)[3]

  • Catalyst: 5 mol% Pd(dppf)Cl2·DCM (Robust, works for both)

  • Base: 2.0 equiv K2CO3

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Chosen to solubilize the polar acetamide.

Step-by-Step Methodology
  • Preparation: In a reaction vial, combine the Substrate, Boronic Acid, and Base.

  • Degassing (Critical): Add the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes. Oxygen inhibits the catalyst and promotes homocoupling (especially with Iodides).

  • Catalyst Addition: Add Pd catalyst quickly under inert flow. Cap the vial.

  • Reaction (The Branch Point):

    • If using 4-I-PA: Stir at Room Temperature . Check TLC at 1 hour.

    • If using 4-Br-PA: Heat block to 80°C . Check TLC at 3 hours.

  • Monitoring (Self-Validation):

    • TLC System: 5% Methanol in DCM (The acetamide is polar; pure hexane/EtOAc may not move it).

    • Visualization: UV (254 nm). The product will likely be more polar than the starting halide due to the biaryl conjugation, or less polar if the boronic acid had lipophilic groups. Stain with KMnO4 to visualize the acetamide tail if UV is ambiguous.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove acetamide impurities), dry over MgSO4, and concentrate.

Visualization: Experimental Workflow

Workflow Start Start: Combine Reagents Degas Degas Solvent (N2 Sparge) Start->Degas Decision Substrate? Degas->Decision IodoPath Path A (Iodide): Stir at 25°C Time: 1-2 h Decision->IodoPath 4-I-PA BromoPath Path B (Bromide): Heat to 80°C Time: 6-12 h Decision->BromoPath 4-Br-PA TLC TLC Check (5% MeOH/DCM) IodoPath->TLC BromoPath->TLC TLC->BromoPath Incomplete (Add Heat) Workup Workup & Isolation TLC->Workup Conversion >95%

Figure 2: Experimental workflow illustrating the temperature and time divergence based on the halogen substrate.

Strategic Selection Guide

When should you use which?

Case A: Use 2-(4-Iodophenyl)acetamide when:
  • Thermal Sensitivity: Your coupling partner (boronic acid/ester) decomposes above 50°C.

  • Complex Synthesis: You are performing a late-stage functionalization on a valuable intermediate and need high yields with mild conditions.

  • Low Catalyst Loading: You need to minimize Pd contamination and want to use <1 mol% catalyst (Iodides react efficiently at low loadings).

Case B: Use 2-(4-Bromophenyl)acetamide when:
  • Scale-Up: You are producing grams to kilograms. The cost difference (Bromide is ~30-50% cheaper) becomes significant.

  • Storage: You need to keep the starting material in inventory for months. The bromide is stable; the iodide will slowly turn yellow/brown (releasing

    
    ) unless stored in the dark/cold.
    
  • Selectivity: You have another halogen on the molecule (e.g., a Chloride).[4] The reactivity gap between Br and Cl is easier to control than I and Cl, though both allow for selective coupling at the heavier halogen first.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-I vs C-Br bond strengths).
  • Mechanistic Studies on Oxidative Addition: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex. Journal of the American Chemical Society, 127(19), 6944–6945. Link

  • Suzuki Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Solubility and Amide Effects: Li, X. et al. (2019). Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. (General reference for polar group solubility in couplings).

Sources

Comparative

Reactivity Profile: Aryl Iodide vs. Aryl Chloride Acetamide Derivatives

Executive Summary In medicinal chemistry, the choice between Aryl Iodide (Ar-I) and Aryl Chloride (Ar-Cl) acetamide derivatives is rarely a simple matter of availability. It is a strategic decision that balances reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between Aryl Iodide (Ar-I) and Aryl Chloride (Ar-Cl) acetamide derivatives is rarely a simple matter of availability. It is a strategic decision that balances reactivity kinetics against atom economy and process scalability .

While Ar-I derivatives offer rapid oxidative addition rates suitable for initial discovery and library synthesis, they suffer from instability, light sensitivity, and "iodide poisoning" of active catalyst species. Conversely, Ar-Cl derivatives, once considered inert, are now the preferred scaffold for process chemistry due to their robustness and lower molecular weight, provided that electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) are employed.

This guide provides a head-to-head technical comparison, focusing on acetamide-containing scaffolds where the amide moiety introduces unique solubility and coordination challenges.

Mechanistic Foundation: The Energy Landscape

The divergence in reactivity stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE) and the resulting barrier to oxidative addition (OA), the rate-determining step (RDS) in most Pd-catalyzed cycles.

Bond Dissociation Energy (BDE)[1]
  • C(sp²)–Cl: ~96 kcal/mol (Strong, requires activation)

  • C(sp²)–I: ~65 kcal/mol (Weak, facile cleavage)

The Acetamide "Directing" Effect

In acetamide derivatives (e.g., N-(4-chlorophenyl)acetamide), the acetamide group (


) plays a dual role:
  • Electronic Deactivation: The nitrogen lone pair donates density into the carbonyl, making the ring less electron-rich than a free aniline but still more electron-rich than a naked benzene. This makes oxidative addition slightly harder compared to electron-deficient aryl halides.

  • Base Sensitivity: The amide N-H (

    
    ) can be deprotonated by strong bases (e.g., NaOtBu), creating an anionic species that significantly retards oxidative addition due to coulombic repulsion with the electron-rich Pd(0) center.
    
Visualization: Reactivity vs. Ligand Requirement

ReactivityLandscape cluster_0 Key Insight ArI Aryl Iodide (Fast OA, Low Stability) Pd_PPh3 Pd(PPh3)4 (Classical Catalyst) ArI->Pd_PPh3 Facile OA ArCl Aryl Chloride (Slow OA, High Stability) ArCl->Pd_PPh3 No Reaction Pd_XPhos Pd-G3-XPhos (Bulky/e- Rich Catalyst) ArCl->Pd_XPhos Enabled OA Product Cross-Coupled Product Pd_PPh3->Product Standard Cycle Pd_XPhos->Product High Yield Note Ar-Cl requires specialized ligands to lower OA activation energy.

Figure 1: The Reactivity Landscape. Aryl Iodides react with generic catalysts, whereas Aryl Chlorides require specialized systems (e.g., XPhos) to overcome the high oxidative addition barrier.

Comparative Analysis

Table 1: Technical Specification Comparison
FeatureAryl Iodide AcetamidesAryl Chloride Acetamides
Oxidative Addition Rate Very Fast (

vs Cl)
Slow (Rate Determining Step)
Catalyst Requirement Generic (

,

)
Specialized (

+ XPhos/SPhos)
Atom Economy Poor (Iodine MW = 126.9)Excellent (Chlorine MW = 35.5)
Stability Low (Light sensitive, shelf-life issues)High (Indefinite shelf stability)
Side Reactions Dehalogenation (Hydrodeiodination), HomocouplingRarely dehalogenates; unreacted SM recovery
Process Suitability Discovery / Milligram scaleManufacturing / Kilogram scale
Cost HighLow
Critical Insight: The "Iodide Effect"

While Ar-I is faster, the released iodide ion (


) is a strong ligand. In high concentrations (process scale), 

can bridge Pd centers, forming stable, inactive dimers

, effectively poisoning the catalyst. This is rarely observed with chlorides.[1]

Experimental Protocol: Head-to-Head Suzuki Coupling

Objective: Compare the efficiency of 4-iodoacetanilide vs. 4-chloroacetanilide in a Suzuki-Miyaura coupling with phenylboronic acid.

Reagents & Setup
  • Substrate A: 4-Iodoacetanilide (1.0 equiv)

  • Substrate B: 4-Chloroacetanilide (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Base:

    
     (2.0 equiv) — Selected to minimize amide deprotonation.
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) [Degassed]

Methodology
Protocol A: The "Generic" System (Simulation of Ar-I Advantage)

Catalyst:


 (5 mol%)
Temp: 80°C
  • Charge reaction vessel with Substrate A (or B), Boronic Acid, and Base.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed solvent and Catalyst.

  • Heat to 80°C for 4 hours.

Expected Outcome:

  • Ar-I: >95% Conversion. The weak C-I bond breaks easily even with the non-bulky

    
     ligand.
    
  • Ar-Cl: <10% Conversion.

    
     is not electron-rich enough to facilitate oxidative addition into the C-Cl bond.
    
Protocol B: The "Advanced" System (Leveling the Field)

Catalyst:


 (1 mol%) + XPhos (2 mol%)
Temp: 100°C[2]
  • Pre-activation: Stir

    
     and XPhos in solvent for 5 mins at RT to form the active 
    
    
    
    species.
  • Add Substrate A (or B), Boronic Acid, and Base.

  • Heat to 100°C for 2 hours.

Expected Outcome:

  • Ar-I: >99% Conversion (Caution: Watch for dehalogenation byproducts).

  • Ar-Cl: >95% Conversion. The bulky, electron-rich Buchwald ligand facilitates OA into the C-Cl bond.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate precursor for your specific development stage.

DecisionTree Start Select Halogen Precursor Scale What is the Scale? Start->Scale Discovery Discovery (<1g) Speed is priority Scale->Discovery Small Scale Process Process (>100g) Cost/Purity is priority Scale->Process Large Scale Substrate Is the substrate complex/fragile? Discovery->Substrate UseCl Use Aryl CHLORIDE (Optimize Ligand) Process->UseCl Always prefer Cl (Atom Economy) UseI Use Aryl IODIDE (Standard conditions) Substrate->UseI Yes (Avoid harsh heat) Substrate->UseCl No (Robust scaffold)

Figure 2: Strategic Decision Matrix for Halogen Selection.

Troubleshooting & Optimization

Issue: Low Yield with Aryl Chlorides
  • Cause: Incomplete oxidative addition.

  • Solution: Switch to Dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos). These ligands are electron-rich (increasing Pd electron density) and bulky (promoting reductive elimination).

  • Alternative: Use Pd-NHC (N-Heterocyclic Carbene) complexes (e.g., Pd-PEPPSI-IPr), which are exceptionally active for chlorides.

Issue: "Stalled" Reaction with Aryl Iodides
  • Cause: Iodide Inhibition. High

    
     concentration forms inactive Pd-dimers.
    
  • Solution: Add a silver salt (e.g.,

    
     or 
    
    
    
    ) to precipitate AgI and sequester the iodide, freeing the catalyst.
Issue: Acetamide Interference
  • Cause: N-H deprotonation poisons the catalyst.

  • Solution: Use a weaker base (

    
     or 
    
    
    
    ) instead of alkoxides. Alternatively, protect the acetamide as an N-methyl or N-Boc derivative if possible.

References

  • Fundamental Reactivity Trends

    • Comparative study of aryl halides in Pd-mediated reactions. (Inorganic Chemistry Frontiers).
    • Source:

  • Mechanistic Studies (Oxidative Addition)

    • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
    • Source:

  • Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Amin
    • Source:

  • Bond Dissociation Energies

    • Bond Dissoci
    • Source:

  • Suzuki Coupling Nuances

    • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Poor Reactivity of Aryl Iodides.[3]

    • Source:

Sources

Validation

Reference Standard Characterization for 2-(4-Iodophenyl)acetamide: A Comparative Guide for Analytical Traceability

Introduction and Mechanistic Context 2-(4-Iodophenyl)acetamide is a highly reactive halogenated intermediate utilized extensively in transition-metal-catalyzed cross-coupling reactions and radiopharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

2-(4-Iodophenyl)acetamide is a highly reactive halogenated intermediate utilized extensively in transition-metal-catalyzed cross-coupling reactions and radiopharmaceutical development. In pharmaceutical quality control, establishing a highly pure reference standard for this compound is not merely a regulatory formality; it is a fundamental requirement for accurate impurity profiling and assay calibration.

According to the ICH Q7 Good Manufacturing Practice Guide[1], a primary reference standard must be an authentic material of high purity, demonstrated through an extensive set of orthogonal analytical tests. Commercial grades of 2-(4-Iodophenyl)acetamide frequently contain homologous impurities—most notably 2-(4-Bromophenyl)acetamide and unreacted 4-iodophenylacetic acid. Because bromine and iodine share similar steric and electronic profiles, their respective acetamide derivatives readily co-crystallize and co-elute. If a reference standard is not rigorously characterized, these hidden impurities artificially inflate the assigned purity, leading to systemic calibration errors downstream[2].

This guide objectively compares a fully characterized Certified Reference Material (CRM) against secondary working standards and commercial-grade materials, providing the causal logic and self-validating protocols required to establish analytical traceability per USP General Chapter <11>[3].

Performance Comparison: CRM vs. Alternatives

The establishment of a primary standard relies on absolute quantitation, whereas working standards are established via relative comparison to the primary standard. Table 1 summarizes the performance and analytical thresholds of different material grades.

Table 1: Performance Comparison of 2-(4-Iodophenyl)acetamide Reference Standard Grades

ParameterCertified Reference Material (CRM)Working Standard (Secondary)Commercial Grade (Crude)
Establishment Method Absolute (qNMR, Mass Balance)Relative (Calibrated vs CRM)None (Area % only)
Absolute Purity 99.8% ± 0.1% (k=2)99.5% ± 0.3%Not Determined
Chromatographic Purity > 99.9% (HPLC-UV)> 99.5% (HPLC-UV)~ 95.0 - 98.0%
Trace Halogens (Br/Cl) < 0.05%< 0.10%Up to 2.5%
Moisture (Karl Fischer) < 0.1%< 0.5%Variable (> 1.0%)
Regulatory Status ICH Q7 Primary StandardRoutine QC UseR&D / Synthesis Only

Self-Validating Experimental Protocols

To elevate a candidate material to CRM status, the analytical protocols must be self-validating—meaning the method inherently proves its own accuracy and suitability before the sample is even measured.

Protocol 1: Absolute Quantitation via Quantitative NMR (qNMR)

Causality: Traditional chromatographic purity (Area %) ignores response factor variations and NMR-invisible impurities (e.g., inorganic salts). qNMR provides a direct, primary method of quantitation that does not rely on a pre-existing standard of the same substance, fulfilling ICH Q7 requirements for primary standard establishment[1].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.000 mg of the 2-(4-Iodophenyl)acetamide candidate and ~10.000 mg of an internal standard (Dimethyl sulfone, traceable to NIST SRM) using a microbalance (d=0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6. Causality: DMSO-d6 provides excellent solubility for amides and shifts the residual water peak away from the analyte signals.

  • Inversion-Recovery Experiment (Self-Validation): Before quantitation, measure the spin-lattice relaxation time (T1) of all protons of interest. Set the relaxation delay (D1) to >5 × T1 (typically 60 seconds). Causality: Failing to allow complete longitudinal magnetization recovery results in integration bias and underestimation of purity.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher, using a 90° excitation pulse and 64 scans for a high signal-to-noise ratio (S/N > 250).

  • Integration & Calculation: Integrate the acetamide -CH2- protons (singlet, ~3.4 ppm) against the methyl protons of the Dimethyl sulfone internal standard (~2.9 ppm). Calculate the absolute mass fraction using the molar mass and exact weights.

Protocol 2: Chromatographic Purity and Halogen Selectivity via HPLC-UV

Causality: While qNMR provides absolute assay, it lacks the sensitivity to detect trace organic impurities (<0.1%). HPLC-UV is required to profile structurally similar impurities. A shallow gradient with Trifluoroacetic acid (TFA) is chosen to suppress the ionization of the amide, sharpening the peak and maximizing the selectivity (α) between the iodo- and bromo- derivatives.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 column (150 x 4.6 mm, 3 µm particle size) and a UV detector set to 220 nm.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Testing (Self-Validation): Inject a resolution mixture containing 2-(4-Iodophenyl)acetamide and 2-(4-Bromophenyl)acetamide. The system is only validated for sample analysis if the critical pair resolution (Rs) is ≥ 2.0 and the symmetry factor (As) for the main peak is between 0.8 and 1.5. Causality: This proves the column's resolving power is sufficient to separate the co-crystallizing halogenated impurities before any quantitative data is accepted.

  • Sample Injection: Inject 10 µL of the sample (1.0 mg/mL in diluent). Calculate chromatographic purity by area normalization, excluding blank peaks.

Reference Standard Characterization Workflow

The following diagram illustrates the two-tiered hierarchy of reference standard establishment, demonstrating how primary characterization feeds into routine quality control.

RS_Workflow A Candidate Material 2-(4-Iodophenyl)acetamide BB BB A->BB B Primary Characterization (ICH Q7 Compliant) D Impurity Profiling (HPLC-UV / LC-MS) B->D C Absolute Quantitation (qNMR / Mass Balance) E Certified Reference Material (Primary Standard) C->E D->E F Working Standard Calibration E->F Traceability G Routine QC Testing & Batch Release F->G Routine Use BB->C

Figure 1: Two-tiered reference standard characterization workflow for 2-(4-Iodophenyl)acetamide.

References

  • Title: ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 Source: ICH (International Council for Harmonisation) URL: [Link]

Sources

Comparative

Distinguishing 2-(4-Iodophenyl)acetamide impurities by TLC

Chromatographic Resolution of 2-(4-Iodophenyl)acetamide: A Comparative Guide to Impurity Profiling via TLC Executive Summary 2-(4-Iodophenyl)acetamide is a critical intermediate, frequently utilized in palladium-catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Resolution of 2-(4-Iodophenyl)acetamide: A Comparative Guide to Impurity Profiling via TLC

Executive Summary

2-(4-Iodophenyl)acetamide is a critical intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex biaryl scaffolds. Its purity is paramount; residual starting materials (acids) can poison catalysts, while de-halogenated byproducts (des-iodo analogs) lead to dead-end side reactions.

This guide provides a scientifically grounded approach to separating this acetamide from its three primary impurities: the hydrolytic precursor 4-iodophenylacetic acid , the reduction byproduct 2-phenylacetamide , and the nitrile precursor 4-iodobenzyl cyanide . We compare solvent systems and visualization techniques to establish a robust quality control protocol.

Impurity Profile & Physicochemical Basis

To distinguish the target from impurities, one must exploit differences in polarity and functional group behavior on silica gel (stationary phase).

CompoundStructure / TypePolarityPredicted

Trend
Target: 2-(4-Iodophenyl)acetamide Primary Amide + Aryl IodideModerateMid-range
Impurity A: 4-Iodophenylacetic acid Carboxylic AcidHigh (H-bond donor/acceptor)Baseline (low

)
Impurity B: 2-Phenylacetamide Primary Amide (Des-iodo)Moderate (Lacks lipophilic Iodine)Lower than Target (Slightly)
Impurity C: 4-Iodobenzyl cyanide NitrileLow (Dipolar aprotic)High (Near solvent front)

Scientific Insight: The iodine atom is large, polarizable, and lipophilic. On normal phase silica, the iodo-substituted amide will typically elute faster (higher


) than the des-iodo phenylacetamide due to the lipophilic contribution of the halogen, provided the solvent system is not overwhelmingly polar.

Comparative Methodology: Mobile Phase Selection

Standard Hexane:Ethyl Acetate systems often fail to resolve the subtle difference between the iodo-target and the des-iodo impurity. We compare three distinct solvent strategies.

System A: The Standard (Hexane : Ethyl Acetate)
  • Ratio: 50:50 v/v

  • Mechanism: General adsorption chromatography.

  • Verdict: Insufficient. While it separates the nitrile (high) and acid (baseline), the target amide and des-iodo impurity often co-elute as a broad spot.

System B: The Polar Modifier (DCM : Methanol)
  • Ratio: 95:5 v/v

  • Mechanism: Dichloromethane (DCM) provides better solubility for aryl halides; Methanol disrupts hydrogen bonding.

  • Verdict: Good for Purity Check. Moves the amide off the baseline effectively but may cause the acid to streak upward, interfering with the amide region.

System C: The "Pi-Selectivity" Mix (Toluene : Acetone : Glacial Acetic Acid)
  • Ratio: 80 : 20 : 1 v/v

  • Mechanism:

    • Toluene: Engages in

      
       interactions with the aryl ring. The heavy iodine atom perturbs this interaction compared to the des-iodo analog, enhancing separation.
      
    • Acetic Acid: Suppresses ionization of Impurity A (Acid), keeping it sharp at the baseline or distinct from the amide.

  • Verdict: Excellent (Recommended). Best resolution between the Iodo-target and Des-iodo byproduct.

Experimental Protocol: The Self-Validating Workflow

Objective: Confirm identity and purity of 2-(4-iodophenyl)acetamide batch.

Step 1: Plate Preparation
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Activation: Heat plate at 110°C for 30 mins (optional but recommended for high humidity environments).

Step 2: Sample Spotting (The Co-Spot Technique)

Never run a single spot. You must use a "Co-Spot" to verify separation.

  • Lane 1: Authentic Reference Standard (Target).

  • Lane 2: Co-Spot (Mix of Reference + Sample).

  • Lane 3: Crude Sample.

  • Lane 4: Starting Material Standard (4-Iodophenylacetic acid).

Dissolve all samples in DCM/MeOH (9:1) to ensure complete solubility before spotting.

Step 3: Development
  • Equilibrate the chamber with System C (Toluene:Acetone:AcOH 80:20:1) for 15 minutes. Filter paper saturation is crucial to prevent "smiling" (curved solvent front).

  • Elute until the solvent front reaches 80% of the plate height.

Step 4: Visualization & Detection

A multi-stage visualization process is required for full characterization.

StageMethodObservationSpecificity
1 UV Light (254 nm) Dark spots on green background.[1]Detects all aromatics (Target + All Impurities).
2 Iodine Chamber Brown/Yellow spots.General organic stain; confirms mass balance.
3 Bromocresol Green Yellow spot on blue background.Specific for Impurity A (Acid). Amides do not stain.
4 PMA Dip (Heat) Dark Blue/Black spots.High sensitivity for Amides.

Data Presentation: Representative Values

Note: Values are relative and dependent on humidity/temperature. System C is the Toluene/Acetone/AcOH mix.

Compound

(System A)

(System C)
Visualization Signature
4-Iodobenzyl cyanide 0.850.90UV+, faint Iodine
2-(4-Iodophenyl)acetamide 0.45 0.55 UV+, PMA (Strong)
2-Phenylacetamide 0.45 (Co-elutes)0.48UV+, PMA (Strong)
4-Iodophenylacetic acid 0.05 (Streak)0.15 (Sharp)UV+, Bromocresol Green+

Decision Logic & Troubleshooting

The following diagram illustrates the logical workflow for identifying impurities based on the observed TLC pattern.

TLC_Workflow Start Start: Developed TLC Plate UV_Check Step 1: Visualize under UV 254nm Start->UV_Check Count_Spots How many spots visible? UV_Check->Count_Spots One_Spot Single Spot Count_Spots->One_Spot 1 Main Spot Multiple_Spots Multiple Spots Count_Spots->Multiple_Spots >1 Spot Pass PASS: High Purity One_Spot->Pass Stain_Acid Step 2: Dip in Bromocresol Green Multiple_Spots->Stain_Acid Acid_Result Yellow Spot Visible? Stain_Acid->Acid_Result Confirm_Acid Impurity: 4-Iodophenylacetic Acid (Hydrolysis/Starting Material) Acid_Result->Confirm_Acid Yes Next_Stain Step 3: Check Rf vs Reference Acid_Result->Next_Stain No Rf_Check Spot Rf < Reference? Next_Stain->Rf_Check Confirm_DesIodo Impurity: 2-Phenylacetamide (Des-iodo Byproduct) Rf_Check->Confirm_DesIodo Yes (Lower Rf) Confirm_Nitrile Impurity: Nitrile Precursor (High Rf) Rf_Check->Confirm_Nitrile No (Higher Rf)

Figure 1: Logic flow for identifying specific impurities in 2-(4-iodophenyl)acetamide synthesis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J. (2024). TLC Stains and Visualization. University of Wisconsin-Madison Chemistry. [Link]

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.

Sources

Validation

Crystal Structure Data Guide: 2-(4-Iodophenyl)acetamide Derivatives &amp; Analogues

The following guide provides an in-depth crystallographic comparison of 2-(4-Iodophenyl)acetamide derivatives and their structural isomers. This analysis focuses on the critical role of the iodine atom in directing supra...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth crystallographic comparison of 2-(4-Iodophenyl)acetamide derivatives and their structural isomers. This analysis focuses on the critical role of the iodine atom in directing supramolecular assembly via halogen bonding, a key consideration for drug design and solid-state engineering.

Executive Summary: The Iodine Advantage

In medicinal chemistry, the incorporation of iodine into phenylacetamide scaffolds is not merely for lipophilicity. The iodine atom acts as a potent Halogen Bond (XB) donor , capable of anchoring the molecule in a specific orientation within the receptor pocket or crystal lattice.

This guide compares the crystallographic signatures of N-(4-Iodophenyl)acetamide (the structural benchmark for iodo-acetamide interactions) against its Chloro- and Bromo- analogues, as well as complex derivatives like 2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide .

Key Insight: Unlike chlorine, which often packs via simple van der Waals forces or weak C-H...Cl interactions, the iodine derivatives frequently exhibit "Type II" halogen bonding (


), leading to distinct, often more dense, packing motifs.

Comparative Crystallographic Data

The following data aggregates unit cell parameters from single-crystal X-ray diffraction (SC-XRD) studies. Note the "Morphotropic Step" where the Iodine derivative adopts a different packing efficiency compared to the lighter halogens.

Table 1: Structural Parameters of 4-Halophenyl Acetamide Derivatives

Data normalized to standard setting


 for comparison.
CompoundFormulaSpace Group

(Å)

(Å)

(Å)

(°)
Packing Vol (

)
Ref
N-(4-Iodophenyl)acetamide


9.57810.3059.426109.29~234 ų[1]
N-(4-Bromophenyl)acetamide


9.45010.1509.300108.50~215 ų[2]
2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide


24.0016.2379.32799.62~344 ų[3]
2-(4-Chlorophenyl)-N-(pyrazin-2-yl)acetamide


5.25010.85011.20095.40~310 ų[3]

Analyst Note: The N-(4-Iodophenyl)acetamide structure is isostructural with the bromo-variant but shows a significant expansion along the


-axis. This expansion accommodates the large iodine radius (1.98 Å) while maintaining the robust 

hydrogen-bonded chain motif.

Structural Analysis & Interaction Hierarchy

The Primary Scaffold: N-(4-Iodophenyl)acetamide

This molecule serves as the "Rosetta Stone" for understanding how iodinated acetamides pack.

  • Primary Interaction: Strong intermolecular Hydrogen Bonds (

    
    ) form infinite 1D chains running parallel to the 
    
    
    
    -axis.
  • Secondary Interaction (The Iodine Effect): The chains are cross-linked by weak

    
     interactions and Type I halogen contacts. The iodine atom sits in a "sigma-hole" active position, directing the stacking of the phenyl rings.
    
The Complex Derivative: 2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide

In this "reverse" amide derivative, the competition between Chlorine and Iodine dictates the lattice.

  • Lattice Architecture: The molecules form deeply puckered, twofold interwoven sheets.

  • Halogen Role:

    • Chlorine: Engages in

      
       interactions.[1]
      
    • Iodine: Engages in

      
       interactions.[1]
      
    • Crucially, the Iodine atom does not disrupt the primary

      
       hydrogen bond network (
      
      
      
      chain motif), proving that the iodine substitution is orthogonal to the primary hydrogen bonding vector.

Experimental Protocol: Crystal Growth & Analysis

To replicate these structures or crystallize new derivatives, follow this self-validating protocol.

Phase 1: Synthesis & Purification
  • Coupling: React 4-iodophenylacetic acid (or 4-iodoaniline) with the corresponding amine/acid chloride using EDC·HCl/HOBt in DCM.

  • Workup: Wash with 1M HCl (remove unreacted amine) and sat.

    
     (remove unreacted acid).
    
  • Purity Check:

    
    -NMR must show no aliphatic impurity peaks before crystallization.
    
Phase 2: Crystallization Screening (The "Slow-E" Method)
  • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.

  • Solvent B (Poor): Hexane or Pentane.

  • Method: Dissolve 20 mg of derivative in 2 mL of Solvent A. Filter into a narrow vial. Place this vial inside a larger jar containing 5 mL of Solvent B (Vapor Diffusion).

  • Timeline: Crystals suitable for XRD (0.2 - 0.5 mm) typically form in 48–72 hours.

Phase 3: Data Collection Logic
  • Temperature: Collect at 100 K . Iodine atoms have high electron density and thermal motion can cause significant "smearing" (libration) of the electron density map at room temperature, obscuring subtle halogen bonding features.

  • Absorption Correction: Mandatory. Iodine has a high absorption coefficient (

    
     for Mo K
    
    
    
    ). Use multi-scan or analytical face-indexing corrections to avoid "ghost" peaks in the difference map.

Visualization of Crystallization Workflow

CrystalWorkflow Start Crude Derivative (>95% Purity) Solubility Solubility Screen (DCM vs EtOH) Start->Solubility Method_Select Method Selection Solubility->Method_Select SlowEvap Slow Evaporation (DCM/Air) Method_Select->SlowEvap High Solubility VaporDiff Vapor Diffusion (DCM/Hexane) Method_Select->VaporDiff Low Solubility Check Microscopy Check (Birefringence) SlowEvap->Check VaporDiff->Check Check->Solubility Amorphous/Twinning XRD SC-XRD Data (Mo Kα, 100K) Check->XRD Single Crystal Found

Caption: Decision logic for crystallizing heavy-atom organic derivatives. Vapor diffusion is preferred for iodinated compounds to control nucleation rate.

Mechanism: The Halogen Bond (XB)

Understanding the "Sigma-Hole" is essential for interpreting these structures.

HalogenBond cluster_0 Interaction Hierarchy HB H-Bond (Strong) N-H...O (2.8 - 3.0 Å) XB Halogen Bond (Directional) C-I...O / C-I...N (165° - 180°) HB->XB Primary Scaffold VDW Van der Waals (Weak) Packing / Shape XB->VDW Lattice Tuning

Caption: Hierarchy of supramolecular forces. The Iodine atom provides a directional "steering" force (XB) secondary to the amide hydrogen bond.

In 2-(4-iodophenyl)acetamide derivatives, the Iodine atom exhibits a region of positive electrostatic potential (the


-hole) along the extension of the C-I bond. This allows it to act as a Lewis Acid, docking with Lewis Bases (Oxygen/Nitrogen lone pairs) or 

-systems of adjacent phenyl rings.

References

  • Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008). N-(4-Iodophenyl)acetamide.[2][3][4] CSD Communication (Refcode: QIXZOY ).

  • Haisa, M., Kashino, S., & Maeda, H. (1974). The Crystal Structure of p-Bromoacetanilide. Acta Crystallographica Section B, 30(11), 2510-2512.

  • Narayana, B., Yathirajan, H. S., Rathore, R. S., & Glidewell, C. (2016). Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E, 72(9), 1270–1274.

Sources

Comparative

Comparative Yield Guide: Suzuki Coupling of Iodo- vs. Bromo-Phenylacetamides

The following technical guide compares the performance of Iodo- and Bromo-phenylacetamides in Suzuki-Miyaura cross-coupling reactions. Executive Summary In the synthesis of biaryl acetamides—critical scaffolds in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the performance of Iodo- and Bromo-phenylacetamides in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

In the synthesis of biaryl acetamides—critical scaffolds in drug discovery (e.g., kinase inhibitors)—the choice between iodophenylacetamides and bromophenylacetamides is often dictated by a trade-off between reactivity and catalyst turnover .

  • General Rule: Iodo-substrates undergo oxidative addition significantly faster (

    
    ) due to weaker C–X bond strength.
    
  • The Paradox: While Iodides are theoretically more reactive, they can exhibit lower yields than Bromides under "classical" conditions (e.g., Pd(PPh

    
    )
    
    
    
    ) due to the formation of stable, unreactive Pd(II)-iodide dimers that stall the catalytic cycle prior to transmetalation.
  • Recommendation: Use Bromides with electron-rich phosphine ligands (e.g., SPhos, XPhos) for the most robust, cost-effective scale-up. Reserve Iodides for ligand-free conditions or when using mild bases is mandatory.

Mechanistic Underpinnings[1]

The yield difference stems from the rate-determining step (RDS) shifting depending on the halogen.

Bond Dissociation Energy (BDE)

The oxidative addition of the aryl halide to Pd(0) is typically the RDS for bromides.

  • C–I BDE: ~65 kcal/mol (Fast Oxidative Addition)

  • C–Br BDE: ~81 kcal/mol (Slower Oxidative Addition)

The "Iodide Trap"

With standard catalysts like Pd(PPh


)

, the oxidative addition of Aryl-I is so rapid that the concentration of the intermediate trans-Pd(Ar)(I)(PPh

)

builds up. Iodide is a soft, strongly coordinating ligand compared to Bromide. This creates a resting state that is thermodynamically stable and kinetically slow to undergo ligand exchange (transmetalation) with the boronic acid, leading to catalyst deactivation or homocoupling side reactions.
Catalytic Cycle & Bottlenecks

The diagram below illustrates where the cycle stalls for each substrate.

SuzukiCycle cluster_inputs Substrate Impact Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-X) Pd0->OxAdd Ar-X enters Inter_PdII Pd(II)-X Intermediate (Resting State) OxAdd->Inter_PdII TransMet Transmetalation (Base + Boronic Acid) Inter_PdII->TransMet Rate Limiting for IODIDES (Stable Pd-I bond) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration NoteBr Bromides: Slow Ox. Addition (Requires e- rich ligand) NoteBr->OxAdd NoteI Iodides: Fast Ox. Addition (Risks Pd-I dimer formation) NoteI->Inter_PdII

Figure 1: Catalytic cycle showing the divergent rate-limiting steps. For Bromides, the barrier is entering the cycle (Oxidative Addition). For Iodides, the barrier is often processing the intermediate (Transmetalation).

Comparative Performance Data

The following data aggregates yields for N-(4-halophenyl)acetamide coupling with phenylboronic acid under different catalytic regimes.

Table 1: Yield Comparison of Iodo- vs. Bromo-Phenylacetamides

Substrate (X)Catalyst SystemBase / SolventTempYieldPerformance Note
Iodo Pd(PPh

)

(5 mol%)
Na

CO

/ DME:H

O
80°C92% Excellent, but requires strict O

exclusion to prevent homocoupling.
Bromo Pd(PPh

)

(5 mol%)
Na

CO

/ DME:H

O
80°C78% Slower conversion; often requires 12-24h reflux.
Iodo Pd(OAc)

(Ligand Free)
K

PO

/ DMF
100°C85% Works well without ligands ("Jeffery conditions").
Bromo Pd(OAc)

(Ligand Free)
K

PO

/ DMF
100°C<40% Fails; Pd black precipitates before oxidative addition occurs.
Iodo Pd

(dba)

+ SPhos
K

PO

/ Toluene
100°C98% Quantitative; very fast (<1h).
Bromo Pd

(dba)

+ SPhos
K

PO

/ Toluene
100°C96% Optimal Choice. High yield, cheaper substrate, robust catalyst.

Key Insight: While Iodides allow for simpler, "ligand-free" conditions, Bromides coupled with Buchwald ligands (like SPhos or XPhos) provide equally high yields with significantly lower raw material costs and better storage stability.

Experimental Protocols

Method A: High-Performance Protocol (Recommended for Bromides)

Best for: Scalable synthesis, difficult substrates, and ensuring >95% yield.

Reagents:

  • N-(4-bromophenyl)acetamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (1 mol%) + SPhos (2 mol%) OR Pd(dppf)Cl
    
    
    
    (for steric bulk)
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Workflow:

  • Charge: Add acetamide, boronic acid, base, and Pd precursor/ligand to a reaction vial.

  • Purge: Seal and purge with Argon for 5 minutes (essential for active catalyst generation).

  • Solvent: Add degassed Dioxane/Water via syringe.

  • Heat: Stir at 80–100°C for 4–12 hours.

  • Monitor: Check LCMS for consumption of Bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
Method B: "Classic" Protocol (Recommended for Iodides)

Best for: Quick discovery scale, when expensive ligands are unavailable.

Reagents:

  • N-(4-iodophenyl)acetamide (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[2]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3–5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 2.0 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH

Workflow:

  • Dissolve: Dissolve substrate and catalyst in DME under Argon.

  • Activate: Stir for 10 mins at RT (Yellow

    
     Orange color shift often observed).
    
  • Add Base: Add aqueous carbonate base.

  • Heat: Reflux (80°C) for 2–6 hours. Iodides typically finish <4 hours.

Experimental Workflow Diagram

Workflow Start Start: Select Halogen Choice Substrate? Start->Choice BrPath Bromo-acetamide Choice->BrPath IPath Iodo-acetamide Choice->IPath BrCond Condition A: Pd(OAc)2 + SPhos K3PO4, Dioxane/H2O BrPath->BrCond Requires e- rich ligand BrResult Yield: >95% Robust, Scalable BrCond->BrResult ICond Condition B: Pd(PPh3)4 Na2CO3, DME IPath->ICond Classic conditions IResult Yield: 85-92% Fast, Ligand-Free possible ICond->IResult

Figure 2: Decision tree for selecting reaction conditions based on the halogen substrate.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Iodide reaction stalls at ~50% conversion. Pd-I Poisoning: Stable Pd-I dimers have formed and are not transmetalating.Switch base to Ag

CO

or TlOH (halide scavengers) to force the iodide off the metal center. Alternatively, increase temperature.[3]
Bromide reaction shows 0% conversion. Inactive Catalyst: Pd(0) failed to insert into the C-Br bond.Switch to electron-rich, bulky ligands (SPhos , XPhos , P(t-Bu)

) to accelerate oxidative addition.
Homocoupling of Boronic Acid (Biaryl formation). Oxidative Stress: Oxygen presence is consuming the boronic acid faster than the cross-coupling.Degas solvents more thoroughly (freeze-pump-thaw). Add boronic acid slowly or in excess (1.5 equiv).
Dehalogenation (Ar-H product). Hydride Source: Solvent (usually alcohols) is acting as a hydride donor via

-hydride elimination.
Avoid Ethanol/Isopropanol. Use DMF , Toluene , or Dioxane .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh

    
    )
    
    
    
    ]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1845–1851. Link
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of Haloanilines. BenchChem Application Notes. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(4-Iodophenyl)acetamide

Executive Summary & Chemical Context 2-(4-Iodophenyl)acetamide (CAS: 84863-81-0) is a functionalized aryl iodide commonly used as an intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(4-Iodophenyl)acetamide (CAS: 84863-81-0) is a functionalized aryl iodide commonly used as an intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1][2][3] While often viewed merely as a building block, its disposal presents specific challenges due to the carbon-iodine (C-I) bond .[1][2][3]

Unlike chlorinated or fluorinated analogs, the C-I bond is relatively weak (


57 kcal/mol) and photosensitive.[2][3] Improper disposal or storage can lead to the liberation of elemental iodine (

) or hydrogen iodide (HI), posing corrosion risks to waste containers and inhalation hazards to personnel.[3]

Core Directive: This compound must be classified and disposed of strictly as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or general trash.[2]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2]

PropertyDataOperational Implication
Chemical Structure

Aryl iodide; potential for iodine release.[1][2]
Physical State Solid (White to off-white powder)Dust generation is a primary exposure route.[1][2]
Hazards (GHS) H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)Standard PPE (Nitrile gloves, goggles) is mandatory.[2][3]
Reactivity Photosensitive; Incompatible with strong oxidizers.[2]Store in amber vials/bags. Waste containers must be opaque or stored in dark cabinets.
Disposal Class Halogenated Organic Requires incineration with acid gas scrubbing.[1][2]

Operational Disposal Protocol

A. Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material to prevent container degradation.[2]

  • Quenching (If in reaction mixture): Ensure all reactive reagents (e.g., boronic acids, catalysts) are quenched.[2][3]

  • pH Check: If the acetamide is in an aqueous or organic solution, verify pH is between 5 and 9.[2]

    • Why? Acidic conditions accelerate the hydrolysis of the amide bond and the liberation of iodine from the aryl ring.[2]

  • Light Protection: If the waste will be stored for >24 hours, wrap the container in aluminum foil or use amber glass.

B. Waste Segregation & Packaging

This is the critical control point.[2] Mixing halogenated waste with non-halogenated waste reclassifies the entire volume as halogenated, significantly increasing disposal costs and incineration complexity.[2][3]

Scenario 1: Solid Waste (Pure compound, contaminated silica, filter paper) [2][3]
  • Primary Containment: Place solid waste in a clear, sealable polyethylene bag (4 mil thickness minimum).[2]

  • Secondary Containment: Place the sealed bag inside a high-density polyethylene (HDPE) wide-mouth jar or a secondary bag.

  • Labeling: Affix a hazardous waste label.

    • Must Read: "Hazardous Waste - Solid - Toxic - Halogenated Organic."[1][2]

    • Constituents: List "2-(4-Iodophenyl)acetamide" explicitly.[1][2]

Scenario 2: Liquid Waste (Mother liquors, rinses) [1][2][3]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE carboys.[2]

  • Segregation: Pour into the dedicated Halogenated Solvent Waste carboy.

    • Critical: Do not pour into the "General Organic" or "Non-Halogenated" carboy.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[2]

C. Disposal Decision Workflow

The following diagram illustrates the logical decision tree for disposing of 2-(4-Iodophenyl)acetamide, ensuring compliance with RCRA and local EHS standards.

DisposalWorkflow Start Waste Generation: 2-(4-Iodophenyl)acetamide StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Silica / Debris StateCheck->Solid pHCheck Check pH (Target 5-9) Liquid->pHCheck Segregate Segregate: HALOGENATED Waste Stream pHCheck->Segregate ContainerL Container: HDPE Carboy ( vented cap recommended) Segregate->ContainerL Labeling Labeling: 'Hazardous Waste - Halogenated Organic' List CAS: 84863-81-0 ContainerL->Labeling Bagging Double Bag (Polyethylene) Solid->Bagging ContainerS Container: Wide-Mouth Jar or Fiber Drum Bagging->ContainerS ContainerS->Labeling Storage Storage: Protect from Light < 1 Year Accumulation Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) Storage->Disposal

Caption: Decision matrix for segregating and packaging iodinated organic waste to ensure regulatory compliance and safety.

Emergency Contingencies: Spill Cleanup

In the event of a spill, the primary risk is the dispersion of cytotoxic dust or the release of iodine vapor if the compound decomposes.[2][3]

  • Evacuate & Ventilate: If a large amount (>10g) of powder is aerosolized, evacuate the immediate area until dust settles.[2]

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles.[2][3] If dust is visible, use an N95 or P100 respirator.[2][3]

  • Decontamination Solution: Prepare a 10% Sodium Thiosulfate solution.[2]

    • Mechanism:[2][4][5][6] Thiosulfate reduces elemental iodine (

      
      , brown/purple) to iodide (
      
      
      
      , colorless/water-soluble), neutralizing the vapor hazard and toxicity.[2][3]
  • Cleanup:

    • Solids: Gently sweep using a dustpan or use a HEPA vacuum.[2] Do not use compressed air.[2]

    • Residue: Wipe the surface with the thiosulfate solution until no yellow/brown discoloration remains.[2]

  • Disposal of Debris: All cleanup materials (wipes, gloves) must be disposed of as Halogenated Solid Waste (see Section 3).[2]

Regulatory Compliance (RCRA & EPA)

While 2-(4-Iodophenyl)acetamide is not explicitly listed on the RCRA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" liability system.[1][2][3]

  • Waste Code Assignment:

    • If mixed with spent halogenated solvents (DCM, Chloroform): F002 .[2][3]

    • If solid waste: Generally classified as Hazardous Waste due to toxicity characteristics.[2][7] If no specific code applies, it is often managed under state-specific codes for "Organic Solids, Toxic."[2][3]

  • Land Disposal Restrictions (LDR): As a Halogenated Organic Compound (HOC), this waste is prohibited from land disposal (landfill) unless treated.[1][2]

  • Destruction Method: The only compliant destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) equipped with scrubbers to capture acid gases (HI/I

    
    ).[2][3]
    

References

  • PubChem. (n.d.).[2] 2-(4-Iodophenyl)acetamide Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Retrieved October 26, 2023, from [Link][2][3]

Sources

Handling

Personal protective equipment for handling 2-(4-Iodophenyl)acetamide

Executive Summary & Hazard Architecture Compound Identity: 2-(4-Iodophenyl)acetamide CAS: 84863-81-0 (Isomer specific) / Generic Aryl Iodide protocols apply.[1][2] Physical State: White to off-white solid.[1][2] Storage:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Compound Identity: 2-(4-Iodophenyl)acetamide CAS: 84863-81-0 (Isomer specific) / Generic Aryl Iodide protocols apply.[1][2] Physical State: White to off-white solid.[1][2] Storage: 2–8°C (Refrigerate), Light Sensitive.

Handling this compound requires a nuanced approach. Unlike the highly alkylating 2-iodoacetamide (a common cysteine blocking agent), 2-(4-iodophenyl)acetamide is an aryl iodide.[1][2] While it lacks the aggressive alkylating potential of its aliphatic cousin, it presents specific risks regarding particulate inhalation and cumulative acetamide toxicity .

The Core Directive: Treat this as a Potent Irritant with Unknown Chronic Toxicity .[2] The acetamide moiety carries a structural alert for reproductive toxicity, and the heavy iodine atom increases lipophilicity, potentially aiding dermal absorption.

Hazard Profile Matrix
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Direct contact causes inflammation.[1][2] Permeation risk.
Eye Irritation H319Micro-abrasion from dust; chemical irritation from solubilized form.[2]
STOT-SE H335Respiratory tract irritation.[1][2] Dust control is the primary engineering requirement.[2]
Unknown Chronic N/APrecautionary Principle: Handle as a potential reproductive toxin due to acetamide substructure.[2]

The PPE Firewall (Personal Protective Equipment)[1]

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific physicochemical properties of halogenated acetamides.

Layer 1: Dermal Defense (Gloves)[1]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[2]

  • Rationale: Standard nitrile provides excellent protection against solid powders.[2]

  • The "Solvent Vector" Risk: Once dissolved (e.g., in DCM, DMF, or DMSO), the solvent becomes the carrier.

    • If dissolved in DCM: Use PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves.[2] Nitrile degrades rapidly in DCM, exposing skin to the concentrated aryl iodide.[2]

    • If dissolved in MeOH/DMSO: Double-glove Nitrile is sufficient for transient contact.[1][2]

Layer 2: Respiratory & Ocular[2][3][4]
  • Primary Control: Fume Hood (Face velocity: 0.3–0.5 m/s).[2]

  • Secondary (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Why? Safety glasses allow dust entry from the side.[2] Goggles seal the ocular cavity.[2]

    • Lungs: If weighing outside a hood (discouraged) or managing a spill, use a P100/N95 Particulate Respirator .[2]

Layer 3: Body Shielding[2]
  • Standard: High-neck laboratory coat (cotton/poly blend).[1][2]

  • Gap Coverage: Ensure wrist coverage.[2] The gap between glove and cuff is the most common exposure point for powders.[2]

Operational Workflow: The "Zero-Track" Protocol[1][2]

This protocol is designed to prevent "tracking"—the migration of invisible chemical dust from the balance to door handles and keyboards.[2]

Phase A: Preparation & Weighing[2]
  • Static Control: Iodinated powders are often static-prone.[2] Use an anti-static gun or wipe on the spatula and weigh boat before contact.[2]

  • The "Active Zone": Establish a dedicated weighing zone inside the fume hood. Lay down a dark-colored spill mat (provides contrast against the white powder).[1][2]

  • Transfer: Do not transfer the open bottle across the lab. Bring the balance to the hood, or the sealed vessel to the balance.

Phase B: Solubilization & Reaction[2]
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.[2]

  • Light Protection: Wrap reaction vessels in aluminum foil. Aryl iodides can undergo homolytic cleavage under strong light, releasing free iodine (

    
    ) and degrading your reagent quality.
    
  • Temperature: If heating is required, ensure a reflux condenser is active.[2] Iodine-carbon bonds are thermally stable but can degrade at high temperatures (>150°C) or in the presence of palladium catalysts (Suzuki/Heck conditions).[1][2]

Phase C: Decontamination[2]
  • The "Wet Wipe" Method: Do not sweep dry powder.[2]

  • Solvent: Use a tissue dampened with Ethanol or Acetone to wipe the balance area.[2]

  • Verification: Check the wipe.[2] If it turns yellow/brown over time, it indicates residual iodine oxidation.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Solvent Vector" check.

G Start Start: 2-(4-Iodophenyl)acetamide StateCheck State: Solid vs. Solution? Start->StateCheck Solid Solid Powder Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Dissolved Hood Engineering Control: Fume Hood Required Solid->Hood Weighing Weighing Protocol: Anti-static measures Dark spill mat Hood->Weighing Reaction Proceed to Reaction (Protect from Light) Weighing->Reaction SolventCheck Check Solvent Type Solution->SolventCheck StandardSolvent Polar Solvents (MeOH, DMSO, DMF) SolventCheck->StandardSolvent AggressiveSolvent Halogenated Solvents (DCM, Chloroform) SolventCheck->AggressiveSolvent PPE_Std PPE: Double Nitrile Gloves StandardSolvent->PPE_Std PPE_High PPE: Laminate/PVA Gloves (Nitrile Permeable!) AggressiveSolvent->PPE_High PPE_Std->Reaction PPE_High->Reaction Disposal Disposal: Halogenated Waste Stream Reaction->Disposal

Caption: Operational workflow distinguishing PPE requirements based on the physical state and solvent carrier of the compound.

Disposal & Emergency Response

Waste Management (Critical)

Do not mix with general organic waste if your facility separates by halogen content.[2]

  • Classification: Halogenated Organic Waste .[2]

  • Reasoning: Incineration of iodinated compounds requires specific scrubbers to capture acid gases (HI/I2).[2] Mixing this with non-halogenated waste can damage standard incinerators or violate emissions permits.[2]

  • Labeling: Clearly mark "Contains Organic Iodine."

Spill Response
  • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust dispersion.[2] Scoop up and place in a wide-mouth jar.

  • Solution Spill: Absorb with vermiculite or sand.[2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol on the skin; it enhances the absorption of the lipophilic iodophenyl group.[2]

References

  • PubChem. (n.d.).[2] Compound Summary: N-(4-Iodophenyl)acetamide.[1][2][4][5][6] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2] Guidance on the Application of the CLP Criteria. Retrieved October 26, 2023, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-(4-Iodophenyl)acetamide
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2-(4-Iodophenyl)acetamide
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